Cdk/hdac-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20Cl2N6O3 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35) |
InChI Key |
ZBKTZKKFSWSOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cdk/hdac-IN-2 mechanism of action
Core Mechanism of Action
Cdk/hdac-IN-2 exerts its anti-proliferative effects through the simultaneous inhibition of two critical classes of enzymes involved in cell cycle regulation and gene expression.
-
CDK Inhibition: By targeting CDK1 and CDK2, the compound directly interferes with cell cycle progression. CDK1 is essential for the G2/M transition, while CDK2 plays a crucial role in the G1/S transition. Their inhibition leads to cell cycle arrest, preventing cancer cells from dividing and proliferating.[1][2]
-
HDAC Inhibition: The inhibition of class I HDACs (HDAC1, 2, and 3) results in the hyperacetylation of histone and non-histone proteins.[3] This epigenetic modification leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. A key target is the gene encoding the CDK inhibitor p21, which, when upregulated, further reinforces cell cycle arrest.[2] Hyperacetylation of non-histone proteins, such as p53, can also stabilize them and promote apoptosis.[3]
The synergistic effect of inhibiting both CDKs and HDACs is a promising strategy in cancer therapy. HDAC inhibition can sensitize cancer cells to the effects of CDK inhibitors, potentially overcoming drug resistance.[4][5] This dual-action approach leads to a robust induction of cell cycle arrest (primarily at the G2/M phase as reported for this compound) and apoptosis.[1][6]
Quantitative Data
Specific IC50 values for this compound are not publicly available. For illustrative purposes, the following table presents representative data for a well-characterized dual CDK/HDAC inhibitor, compound 11k , which targets CDK4 and multiple HDAC isoforms.[7] This demonstrates how such data is typically presented.
Table 1: Representative Enzymatic Inhibitory Activities (Compound 11k) [7]
| Target | IC50 (nM) |
|---|---|
| CDK4 | 23.59 |
| HDAC1 | 61.11 |
| HDAC2 | 80.62 |
| HDAC6 | 45.33 |
Table 2: Representative Anti-proliferative Activities (Compound 11k) [7]
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| H460 | Non-small cell lung | 1.20 |
| MDA-MB-468 | Breast | 1.34 |
| HCT116 | Colon | 2.07 |
| HepG2 | Liver | 2.66 |
Signaling Pathways
The mechanism of this compound involves the perturbation of key signaling pathways that control cell division and survival. The diagram below illustrates the central nodes of these pathways and the points of intervention by the inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cdk/hdac-IN-2: A Potent Dual Inhibitor of Cyclin-Dependent Kinases and Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk/hdac-IN-2, also identified as compound 7c in seminal research, is a potent dual inhibitor targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This small molecule demonstrates significant enzymatic inhibitory activity against class I HDACs and key cell cycle-regulating CDKs. Functionally, it induces G2/M phase cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as a promising anti-tumor agent. This document provides a comprehensive technical overview of the target profile, mechanism of action, and underlying experimental methodologies related to this compound.
Target Profile and Quantitative Data
This compound exhibits potent and selective inhibitory activity against specific class I HDACs and CDKs. The inhibitor is particularly effective against HDAC1, HDAC2, HDAC3, CDK1, and CDK2. Notably, it shows significantly less activity against HDAC6 and HDAC8. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDACs | |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
| CDKs | |
| CDK1 | 8.63 |
| CDK2 | 0.30 |
Mechanism of Action
The dual-inhibition mechanism of this compound results in a multi-faceted anti-proliferative effect on cancer cells.
2.1. Histone Deacetylase (HDAC) Inhibition: By inhibiting class I HDACs, this compound prevents the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer.
2.2. Cyclin-Dependent Kinase (CDK) Inhibition: The inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle. Specifically, these kinases are crucial for the G2 to M phase transition. Their inhibition by this compound leads to a halt in the cell cycle at the G2/M checkpoint.
2.3. Cellular Effects: The combined effect of HDAC and CDK inhibition culminates in two primary cellular outcomes:
-
G2/M Phase Cell Cycle Arrest: As a direct consequence of CDK1/2 inhibition, treated cells are unable to proceed into mitosis.
-
Induction of Apoptosis: The disruption of cell cycle regulation and the re-expression of pro-apoptotic genes due to HDAC inhibition trigger programmed cell death.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound, as detailed in the primary literature.
3.1. Enzymatic Assays (In Vitro)
-
HDAC Inhibitory Assay: The inhibitory activity against HDAC isoforms is typically determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound (this compound) at various concentrations and a fluorogenic substrate. The deacetylation of the substrate by the enzyme is coupled to a developer that releases a fluorescent molecule. The fluorescence intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CDK Inhibitory Assay: The potency of this compound against CDK enzymes is commonly assessed using a kinase activity assay. This can be performed using various formats, such as radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or luminescence-based assays (measuring the depletion of ATP). Recombinant CDK/cyclin complexes are incubated with the inhibitor and a specific substrate in the presence of ATP. The kinase activity is measured, and IC50 values are determined.
Caption: General experimental workflow for inhibitor characterization.
3.2. Cell-Based Assays (In Vitro)
-
Cell Proliferation Assay: To determine the anti-proliferative effects of this compound, various cancer cell lines are treated with increasing concentrations of the compound for a defined period (e.g., 72 hours). Cell viability is then assessed using methods such as the MTT or SRB assay.
-
Cell Cycle Analysis: Cancer cells are treated with this compound for a specified time (e.g., 24 or 48 hours). The cells are then fixed, stained with a DNA-intercalating dye (such as propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine the point of cell cycle arrest.
-
Apoptosis Assay: The induction of apoptosis is typically measured using flow cytometry after staining cells with Annexin V and a viability dye (like propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. This allows for the quantification of early and late apoptotic cells.
Signaling Pathway Visualization
The dual inhibitory action of this compound perturbs the core machinery of cell cycle progression, leading to G2/M arrest and subsequent apoptosis.
Caption: Key signaling pathways affected by this compound.
Conclusion
This compound is a highly potent dual inhibitor of class I HDACs and key cell cycle CDKs. Its ability to concurrently induce cell cycle arrest at the G2/M checkpoint and promote apoptosis underscores the therapeutic potential of targeting both epigenetic and cell cycle regulatory pathways in oncology. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer therapeutic.
Unveiling Cdk/hdac-IN-2: A Dual Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Cdk/hdac-IN-2, also identified as compound 7c in seminal research, is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Its targeted action against these key enzyme families, which are crucial regulators of cell cycle progression and gene expression, positions it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, based on published scientific literature.
Chemical Properties and Synthesis
This compound, with the chemical name N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, possesses a molecular formula of C25H20Cl2N6O3 and a molecular weight of 523.37 g/mol .[1] The molecule features a 1-H-pyrazole-3-carboxamide core structure.
The synthesis of this compound is a multi-step process, beginning with the protection of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by a series of reactions including amidation, reduction of the nitro group, and coupling with various intermediates to yield the final compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H20Cl2N6O3 |
| Molecular Weight | 523.37 g/mol [1] |
| IUPAC Name | N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide |
| Appearance | Solid |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against both CDK and HDAC enzymes. Specifically, it targets HDAC1, HDAC2, and HDAC3, as well as CDK1 and CDK2.[1] The dual inhibition of these pathways leads to a synergistic anti-tumor effect.
The mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the promotion of apoptosis (programmed cell death) in cancer cells.[1] By inhibiting HDACs, this compound leads to an increase in the acetylation of histone and non-histone proteins, which in turn affects gene expression, leading to the upregulation of tumor suppressor genes like p21. The inhibition of CDKs directly interferes with the cell cycle machinery, preventing cancer cell proliferation.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | Data not available in provided search results |
| HDAC2 | 0.25 |
| CDK2 | 0.30 |
Note: IC50 values are from the study by Cheng et al. (2020) for compound 7c.
Table 3: Anti-proliferative Activity of this compound (Compound 7c)
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | Not available in search results |
| A375 | Melanoma | Not available in search results |
| HepG2 | Liver cancer | Not available in search results |
| HCT116 | Colon cancer | Not available in search results |
| HeLa | Cervical cancer | Not available in search results |
Note: While the search results mention anti-proliferative activity, specific IC50 values for these cell lines were not found.
Experimental Protocols
General Synthesis of 1-H-pyrazole-3-carboxamide derivatives (Illustrative)
The synthesis of the core scaffold typically involves the following key steps, as described in the literature for analogous compounds:
-
Protection of the pyrazole nitrogen: The NH group of a starting pyrazole derivative is protected, often using a suitable protecting group like a substituted benzyl group.
-
Amide coupling: The carboxylic acid group on the pyrazole ring is activated and then coupled with an appropriate amine to form the first amide bond.
-
Functional group manipulation: This may involve the reduction of a nitro group to an amine or other transformations on the substituent at the 4-position of the pyrazole ring.
-
Second amide coupling: The newly formed amine is then coupled with a substituted benzoic acid to introduce the second amide linkage.
-
Deprotection: The protecting group on the pyrazole nitrogen is removed to yield the final product.
For the specific, detailed synthesis protocol of this compound (compound 7c), please refer to the supporting information of the original research article by Cheng et al., European Journal of Medicinal Chemistry, 2020.
In Vitro Kinase and Deacetylase Assays
Enzymatic assays are performed to determine the inhibitory activity of the compound against specific CDK and HDAC isoforms. Typically, a fluorescent-based assay is used. The compound at various concentrations is incubated with the recombinant enzyme and a specific substrate. The enzyme activity is measured by detecting the product formation, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Assays
-
Cell Viability Assay: Cancer cell lines are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using methods like the MTT or SRB assay to determine the anti-proliferative activity (IC50).
-
Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay: Apoptosis induction is evaluated using techniques such as Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
References
Dual Cdk/HDAC Inhibitors: A Technical Guide to a Promising Class of Anti-Cancer Agents
A Foreword on "Cdk/hdac-IN-2" : Initial inquiries into the specific inhibitor "this compound" revealed it to be a product catalog name with limited publicly available scientific data. To provide a comprehensive and technically detailed guide as requested, this document will focus on a well-characterized dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitor, HDAC1/2 and CDK2-IN-1 (also known as compound 14d) . This compound shares a similar target profile (inhibiting Class I HDACs and a key cell cycle CDK) and serves as an excellent representative for this inhibitor class, for which detailed experimental data is available in the scientific literature.
Introduction to Dual Cdk/HDAC Inhibitors
The concurrent inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represents a promising strategy in cancer therapy. CDKs are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. HDACs, on the other hand, are key epigenetic modulators that influence gene expression by altering chromatin structure. The dysregulation of HDACs is also frequently observed in malignancies, leading to the silencing of tumor suppressor genes.
By simultaneously targeting both pathways, dual Cdk/HDAC inhibitors can exert a multi-pronged attack on cancer cells, leading to synergistic effects such as potent cell cycle arrest and induction of apoptosis (programmed cell death). This dual-action approach may also help to overcome mechanisms of drug resistance that can arise from single-target therapies.
The Cdk/HDAC Inhibitor Family
Dual Cdk/HDAC inhibitors are synthetic small molecules designed to interact with the active sites of both enzyme families. Structurally, they often incorporate pharmacophores known to bind to the ATP-binding pocket of CDKs and a zinc-binding group characteristic of HDAC inhibitors.
HDAC1/2 and CDK2-IN-1 (Compound 14d) belongs to a class of purine-based inhibitors. Its design integrates a pharmacophore targeting the recognition cap group of HDACs with a moiety that inhibits CDK2.
Quantitative Biological Activity
The following tables summarize the in vitro inhibitory and anti-proliferative activities of the representative dual inhibitor, HDAC1/2 and CDK2-IN-1.
Table 1: Enzymatic Inhibitory Activity of HDAC1/2 and CDK2-IN-1 [1]
| Target Enzyme | IC50 (nM) |
| HDAC1 | 70.7 |
| HDAC2 | 23.1 |
| CDK2 | 800 |
Table 2: Anti-proliferative Activity of HDAC1/2 and CDK2-IN-1 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Lung Cancer | 1.59 |
| A375 | Melanoma | 0.47 |
| HepG2 | Liver Cancer | 0.86 |
| HCT116 | Colon Cancer | 0.58 |
| HeLa | Cervical Cancer | 1.05 |
Experimental Protocols
This section details the methodologies used to characterize the biological activity of dual Cdk/HDAC inhibitors, using HDAC1/2 and CDK2-IN-1 as an example.
HDAC and CDK Enzymatic Assays
Objective: To determine the in vitro inhibitory potency of the compound against target HDAC and CDK enzymes.
Methodology:
-
HDAC Inhibition Assay: A fluorescent-based assay is typically used.
-
Recombinant human HDAC1 and HDAC2 enzymes are incubated with the test compound at various concentrations.
-
A fluorogenic HDAC substrate is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
CDK2 Inhibition Assay: A common method is the ADP-Glo™ Kinase Assay.
-
Recombinant human CDK2/Cyclin E1 complex is incubated with the test compound at various concentrations.
-
A suitable substrate (e.g., Histone H1) and ATP are added to initiate the kinase reaction.
-
The reaction is incubated at 37°C.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured using a microplate reader.
-
IC50 values are determined from the dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cancer cells are treated with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.
-
The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
Methodology:
-
Cancer cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
Dual Cdk/HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival.
Mechanism of Action:
-
HDAC Inhibition: Inhibition of HDAC1 and HDAC2 leads to the hyperacetylation of histone proteins. This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as the CDK inhibitor p21. Hyperacetylation of non-histone proteins, including transcription factors, can also contribute to anti-tumor effects.
-
CDK Inhibition: Inhibition of CDK2, a key kinase for the G1/S and S phase transitions, directly halts cell cycle progression.
The synergistic effect of these two actions is a robust blockade of the cell cycle, often at the G2/M phase, and the potent induction of apoptosis.[1] Some studies also suggest that the induction of apoptosis by these compounds may be linked to an increase in intracellular reactive oxygen species (ROS).[1]
Diagrams:
References
The Role of Cdk/hdac-IN-2 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk/hdac-IN-2, also known as HDAC1/2 and CDK2-IN-1, is a potent dual inhibitor of Class I histone deacetylases (HDACs) and cyclin-dependent kinase 2 (CDK2). This small molecule has demonstrated significant anti-proliferative activity in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in disrupting cell cycle progression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are two key families of enzymes that play crucial roles in cell cycle control. CDKs, in association with their cyclin partners, drive the progression through different phases of the cell cycle. HDACs are epigenetic modifiers that regulate gene expression, including that of several cell cycle regulators. The simultaneous inhibition of both CDKs and HDACs presents a promising therapeutic strategy to synergistically induce cancer cell death and overcome drug resistance. This compound has emerged as a significant tool compound for investigating this dual-inhibition strategy.
Mechanism of Action: Induction of G2/M Cell Cycle Arrest
This compound exerts its anti-proliferative effects by primarily inducing a robust cell cycle arrest in the G2/M phase. This is a consequence of its dual inhibitory activity against HDAC1/2 and CDK2.
The inhibition of HDAC1 and HDAC2 leads to the hyperacetylation of histones, altering chromatin structure and leading to the transcriptional activation of certain genes. A key target is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1).[1][2] The upregulation of p21 plays a critical role in mediating cell cycle arrest by inhibiting the activity of CDK complexes, including CDK2/cyclin E and CDK1/cyclin B, which are essential for S phase entry and G2/M transition, respectively.[1][3]
Simultaneously, the direct inhibition of CDK2 by this compound further disrupts the G1/S and S phase progression. The combined effect of p21-mediated CDK inhibition and direct CDK2 inhibition culminates in a significant accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis.[4][5]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| HDAC1 | 0.0707 |
| HDAC2 | 0.0231 |
| CDK2 | 0.80 |
Data compiled from publicly available information.
Table 2: Anti-proliferative Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| H460 | Non-small cell lung cancer | 1.59 |
| A375 | Melanoma | 0.47 |
| HepG2 | Hepatocellular carcinoma | 0.86 |
| HCT116 | Colorectal carcinoma | 0.58 |
| HeLa | Cervical cancer | 1.05 |
Data represents the concentration required to inhibit cell growth by 50% after a specified incubation period.
Table 3: Effect of this compound on Cell Cycle Distribution in A375 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 | 30.1 | 24.7 |
| This compound (0.5 μM) | 35.8 | 25.5 | 38.7 |
| This compound (1 μM) | 28.1 | 18.9 | 53.0 |
| This compound (2 μM) | 15.7 | 10.3 | 74.0 |
Representative data showing a dose-dependent increase in the G2/M population.
Table 4: Induction of Apoptosis by this compound in A375 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | 5.2 |
| This compound (0.5 μM) | 15.8 |
| This compound (1 μM) | 35.2 |
| This compound (2 μM) | 60.1 |
Representative data illustrating a dose-dependent increase in apoptosis.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
Harvest cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control (DMSO) for the indicated time.
-
Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of this compound induced G2/M arrest.
Caption: Workflow for cell cycle analysis.
Conclusion
This compound is a valuable chemical probe for studying the synergistic effects of dual CDK and HDAC inhibition. Its ability to potently induce G2/M phase cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines highlights the therapeutic potential of this approach. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their own investigations into novel cancer therapies. Further research into the in vivo efficacy and safety profile of this compound and similar dual inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of Cdk/hdac-IN-2 on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2, with a specific focus on its mechanism of action related to histone acetylation. As a dual inhibitor, this compound presents a promising therapeutic strategy by concurrently targeting two key classes of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] This document details the compound's inhibitory activity, the anticipated effects on histone acetylation, relevant experimental protocols, and the associated signaling pathways.
Core Concept: Dual Inhibition of CDKs and HDACs
The rationale behind developing dual CDK/HDAC inhibitors lies in the synergistic anti-cancer effects observed when these two enzyme families are targeted simultaneously.[4]
-
Histone Deacetylases (HDACs): These enzymes remove acetyl groups from lysine residues on histones and other proteins.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5] HDACs are often overexpressed in cancer cells, contributing to the silencing of tumor suppressor genes.[3] HDAC inhibitors reverse this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. They form complexes with cyclins to control the progression through different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.
By inhibiting both HDACs and CDKs, dual inhibitors like this compound can exert a multi-pronged attack on cancer cells, leading to enhanced therapeutic efficacy and potentially overcoming drug resistance.[4]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of HDAC and CDK isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (nM) |
| HDACs | |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
| CDKs | |
| CDK1 | 8.63 |
| CDK2 | 0.30 |
| CDK4 | >1000 |
| CDK6 | >1000 |
| CDK7 | >1000 |
Data sourced from publicly available information.
Effect on Histone Acetylation
As an inhibitor of HDAC1, HDAC2, and HDAC3, this compound is expected to increase the acetylation of histones, particularly at lysine residues that are substrates for these enzymes. This leads to a more open chromatin structure, facilitating gene expression. A closely related dual HDAC1/2 and CDK2 inhibitor, referred to as HDAC1/2 and CDK2-IN-1, has been shown to increase the acetylation level of histone H3 in treated cells.[6]
While specific quantitative data on the fold-increase in histone acetylation for this compound is not yet publicly available, studies on other dual CDK/HDAC inhibitors have demonstrated a significant increase in acetylated histone H3 levels upon treatment.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on histone acetylation. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Histone Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonication: Sonicate the cell lysates to shear the genomic DNA.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the cell debris.
-
Supernatant Collection: Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Analysis for Histone Acetylation
-
Protein Denaturation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. A higher percentage gel (e.g., 15%) is recommended for better resolution of histone proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of acetylated histones to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of Dual CDK/HDAC Inhibition
Caption: Dual inhibition of HDACs and CDKs by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing histone acetylation changes.
Conclusion
This compound is a potent dual inhibitor of class I HDACs and specific CDKs. Its mechanism of action involves the induction of histone hyperacetylation, which is expected to lead to the re-expression of tumor suppressor genes. Concurrently, its inhibition of key cell cycle kinases leads to cell cycle arrest. This dual activity makes this compound a compound of significant interest for further investigation in cancer therapy. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to explore the biological effects of this and similar dual-acting inhibitors. Further studies are warranted to fully elucidate the quantitative impact of this compound on histone acetylation in various cellular contexts and its in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk/hdac-IN-2: A Technical Guide to its Regulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk/hdac-IN-2, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document details its mechanism of action, impact on gene expression, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound exerts its biological effects by simultaneously targeting two critical classes of enzymes involved in cell cycle regulation and epigenetic modification. By inhibiting specific CDKs, it directly interferes with the cell cycle machinery, leading to cell cycle arrest. Concurrently, its inhibition of HDACs alters the chromatin landscape, leading to the re-expression of silenced tumor suppressor genes and the induction of apoptosis. This dual-action mechanism provides a synergistic anti-cancer effect.
The primary molecular targets of this compound are HDAC1, HDAC2, HDAC3, HDAC8, CDK1, and CDK2.[1] The coordinated inhibition of these enzymes disrupts fundamental cellular processes, making this compound a subject of significant interest in oncology research.
Quantitative Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of CDK and HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its potency against various targets.
| Target Enzyme | IC50 (nM) |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
| CDK1 | 8.63 |
| CDK2 | 0.30 (µM) |
| CDK4 | >1000 |
| CDK6 | >1000 |
| CDK7 | >1000 |
Data sourced from MedChemExpress product information.[1][2]
Signaling Pathways and Cellular Effects
This compound modulates signaling pathways that govern cell cycle progression and apoptosis. Its primary cellular effects include the induction of G2/M phase cell cycle arrest and the initiation of programmed cell death.
Cell Cycle Regulation Pathway
The inhibitory action of this compound on CDK1 and CDK2 disrupts the normal progression of the cell cycle. CDK1 is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis. CDK2 is crucial for the G1/S transition, and its inhibition contributes to cell cycle arrest. The dual inhibition of these kinases leads to a robust halt in cell proliferation.
References
Cdk/hdac-IN-2: A Technical Overview of a Dual Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies related to the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2. This document collates available data on its inhibitory activity and cellular effects, and presents detailed, representative experimental protocols for the evaluation of similar dual-target inhibitors. The information is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to Dual CDK/HDAC Inhibition
The simultaneous inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] HDACs play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes.[1] By targeting both pathways, dual CDK/HDAC inhibitors can exert a multi-pronged attack on cancer cells, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][3] This dual-action approach may also help to overcome mechanisms of resistance that can arise with single-target agents.[2]
In Vitro Studies of this compound
This compound has been identified as a potent dual inhibitor of both HDAC and CDK enzymes. Its activity has been characterized through various in vitro assays, with the following data being reported.
Enzymatic Inhibitory Activity
The primary in vitro characterization of this compound involves determining its inhibitory concentration (IC50) against a panel of purified CDK and HDAC enzymes.
| Target Enzyme | IC50 (nM) |
| HDACs | |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
| CDKs | |
| CDK1 | 8.63 |
| CDK2 | 0.30 |
| CDK4 | >1000 |
| CDK6 | >1000 |
| CDK7 | >1000 |
Data sourced from MedChemExpress.
Cellular Activity
In cellular assays, this compound has been shown to exhibit potent anti-proliferative effects, induce cell cycle arrest, and promote apoptosis.[4]
| Cell-Based Assay | Observed Effect |
| Anti-proliferative Activity | Potent inhibition of cancer cell growth |
| Cell Cycle Analysis | Induction of cell cycle arrest at the G2/M phase |
| Apoptosis Assay | Induction of apoptosis |
In Vivo Studies of this compound
Information in the public domain regarding the in vivo evaluation of this compound is limited. However, it is reported to demonstrate potent anti-tumor efficacy.[4] For researchers planning in vivo studies with similar dual inhibitors, a representative experimental protocol is provided in a later section.
Signaling Pathway and Mechanism of Action
The dual inhibition of CDKs and HDACs by a single molecule like this compound is proposed to have a synergistic anti-cancer effect. The following diagram illustrates the key signaling pathways affected.
Caption: Proposed signaling pathway for a dual CDK/HDAC inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize dual CDK/HDAC inhibitors. These are based on methodologies reported in the scientific literature for similar compounds and can be adapted for the evaluation of this compound.
In Vitro Experimental Protocols
Objective: To determine the in vitro inhibitory activity of the compound against purified CDK and HDAC enzymes.
Materials:
-
Recombinant human CDK and HDAC enzymes
-
Specific peptide or protein substrates for each enzyme
-
ATP (for CDK assays)
-
Acetyl-CoA (for some HDAC assays)
-
Assay buffer (specific to each enzyme)
-
Detection reagents (e.g., ADP-Glo™ for CDKs, fluorescent HDAC substrate)
-
Test compound (this compound)
-
Positive control inhibitors
-
384-well plates
Procedure (General):
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the enzyme and its specific substrate to the wells.
-
For CDK assays, initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound (this compound)
-
Propidium iodide (PI) staining solution
-
RNase A
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
Test compound (this compound)
-
Annexin V-FITC and Propidium Iodide (PI) kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Experimental Protocol
Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compound (this compound) formulated in a suitable vehicle
-
Vehicle control
-
Positive control drug (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls via the desired route (e.g., intraperitoneal, oral) and schedule (e.g., daily, twice weekly).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Experimental Workflows
The following diagrams outline a typical workflow for the evaluation of a dual CDK/HDAC inhibitor and the logical relationship of its mechanism of action.
Caption: A general experimental workflow for the evaluation of a dual CDK/HDAC inhibitor.
Caption: Logical relationship of the dual mechanism of action leading to an anti-tumor effect.
References
- 1. Discovery and Development of HDAC Inhibitors: Approaches for the Treatment of Cancer a Mini-review | Bentham Science [benthamscience.com]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]
Cdk/hdac-IN-2 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represents a promising therapeutic strategy in oncology, particularly for hematological malignancies. This approach is designed to synergistically attack cancer cell proliferation, survival, and gene expression regulation. This technical guide focuses on Cdk/hdac-IN-2, a dual inhibitor targeting HDAC1, 2, 3 and CDK1, 2. While detailed peer-reviewed data on this compound in hematological malignancies is limited, this document consolidates available information and leverages data from other well-characterized dual CDK/HDAC inhibitors to provide a comprehensive overview of the mechanism of action, potential therapeutic applications, and relevant experimental protocols for researchers in the field.
Introduction: The Rationale for Dual CDK/HDAC Inhibition
Hematological malignancies, such as leukemia, lymphoma, and multiple myeloma, are often characterized by dysregulated cell cycle progression and aberrant epigenetic modifications.
-
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[1] Their hyperactivity, a common feature in cancer, leads to uncontrolled cell proliferation.[1]
-
Histone Deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Overexpression or aberrant activity of HDACs is frequently observed in various cancers, contributing to the silencing of tumor suppressor genes.[2][3]
The simultaneous inhibition of both CDKs and HDACs offers a multi-pronged attack on cancer cells. This strategy is expected to induce cell cycle arrest, promote apoptosis, and reactivate the expression of silenced tumor suppressor genes, potentially overcoming the resistance mechanisms associated with single-agent therapies.[4]
This compound: A Profile
This compound is a small molecule inhibitor identified as a dual inhibitor of both CDKs and HDACs.
Chemical Properties:
| Property | Value |
| CAS Number | 2580938-58-3[5][6] |
| Molecular Formula | C₂₅H₂₀Cl₂N₆O₃[5] |
| Molecular Weight | 523.37 g/mol [5] |
Target Profile:
This compound has been shown to inhibit the following enzymes:
Quantitative Data: Inhibitory Potency
While extensive data for this compound in hematological cell lines is not publicly available, a supplier provides the following IC₅₀ values for the compound. It is important to note that the specific assay conditions for these values are not detailed.
| Target | IC₅₀ (nM) |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| CDK1 | >1000 |
| CDK2 | 8.63 |
| Unknown Target | 0.30 |
Data sourced from a commercial supplier and should be independently verified.[7]
For comparison, the following table presents IC₅₀ values for other reported dual CDK/HDAC inhibitors in relevant assays.
| Compound | Target | IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) |
| Compound 8e | CDK9 | 88.4 | MV-4-11 (0.03-0.6)[4] |
| HDAC1 | 168.9 | ||
| HDAC1/2 and CDK2-IN-1 | HDAC1 | 70,700 | H460 (1.59), A375 (0.47), HepG2 (0.86), HCT116 (0.58), Hela (1.05)[8] |
| HDAC2 | 23,100 | ||
| CDK2 | 800 |
Mechanism of Action: A Dual Approach
The antitumor effects of this compound are believed to stem from its simultaneous inhibition of key CDKs and HDACs, leading to cell cycle arrest and apoptosis.[5][6]
Signaling Pathway
The dual inhibition of CDKs and HDACs disrupts fundamental cellular processes in cancer cells.
Caption: Mechanism of action for this compound.
Experimental Protocols
While specific published protocols for this compound are not available, the following are standard methodologies used to evaluate dual CDK/HDAC inhibitors in hematological malignancy models.
Cell Viability Assay
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed hematological cancer cells (e.g., MV-4-11, K562, U937) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.
Cell Cycle Analysis
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Protocol:
-
Treatment: Treat cells with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[10]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
Apoptosis Assay
This assay quantifies the induction of programmed cell death.
Protocol:
-
Treatment: Treat cells with this compound for 24-48 hours.
-
Staining: Harvest cells and stain with an Annexin V-FITC and propidium iodide (PI) kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Experimental Workflow
A typical preclinical evaluation of a dual CDK/HDAC inhibitor in hematological malignancies follows a structured workflow.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
This compound is a potent dual inhibitor of class I HDACs and cell cycle-regulating CDKs. The rationale for this dual-targeting approach in hematological malignancies is strong, with the potential for synergistic antitumor activity and the ability to overcome drug resistance. While specific data on this compound in this context remains limited, the established methodologies and the promising results from other dual CDK/HDAC inhibitors provide a clear path for its further investigation. Future research should focus on comprehensive in vitro profiling across a panel of hematological cancer cell lines, detailed mechanistic studies to confirm the induction of cell cycle arrest and apoptosis, and in vivo efficacy and safety studies in relevant animal models. Such studies will be crucial to determine the therapeutic potential of this compound as a novel agent for the treatment of hematological malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HDACs in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. gentaur.pl [gentaur.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Cdk/hdac-IN-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cdk/hdac-IN-2 is a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it targets HDAC1, HDAC2, HDAC3, CDK1, and CDK2.[1] This dual-inhibition strategy offers a promising approach in cancer research by simultaneously targeting two key classes of enzymes involved in cell cycle progression and gene expression, leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound and summarize its key characteristics.
Product Information
| Property | Value |
| IUPAC Name | N-((4-(((2-aminophenyl)amino)carbonyl)phenyl)methyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide |
| Molecular Formula | C₂₅H₂₀Cl₂N₆O₃ |
| Molecular Weight | 523.37 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 2580938-58-3 |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Limited Solubility |
| Water | Insoluble |
Storage: Store the solid compound at -20°C. For long-term storage, desiccate and protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of CDKs and HDACs.
-
HDAC Inhibition: By inhibiting class I HDACs (HDAC1, 2, and 3), this compound leads to an increase in the acetylation of histone and non-histone proteins. This results in the relaxation of chromatin structure and the transcriptional activation of tumor suppressor genes, such as p21, which in turn inhibits cell cycle progression.
-
CDK Inhibition: Inhibition of CDK1 and CDK2 by this compound directly impedes cell cycle progression, primarily at the G2/M transition.[1]
The synergistic effect of inhibiting both pathways leads to potent cell cycle arrest and induction of apoptosis in cancer cells.[2][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log of the inhibitor concentration.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V and PI staining.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis (48-hour treatment is common for apoptosis).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression or post-translational modification of key proteins involved in the cell cycle and apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of a compound structurally related to this compound, referred to as HDAC1/2 and CDK2-IN-1.[5] This data can serve as a reference for the expected activity of this compound.
Table 1: In Vitro Antiproliferative Activity of HDAC1/2 and CDK2-IN-1 [5]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Lung Cancer | 1.59 |
| A375 | Melanoma | 0.47 |
| HepG2 | Liver Cancer | 0.86 |
| HCT116 | Colon Cancer | 0.58 |
| HeLa | Cervical Cancer | 1.05 |
Table 2: In Vivo Antitumor Activity of HDAC1/2 and CDK2-IN-1 in a HCT116 Xenograft Model [5]
| Treatment Group (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) |
| 25 | 28 |
| 50 | 40 |
| 100 | 44 |
Purchasing Information
This compound can be purchased from various chemical suppliers specializing in research compounds. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
Note: The information provided in these application notes is intended for guidance only. Researchers should optimize the protocols for their specific experimental conditions and cell lines.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cdk/hdac-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk/hdac-IN-2 is a dual inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This molecule is of significant interest in oncological research due to its potential to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The simultaneous inhibition of these two key enzyme families presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy.[2][3] These application notes provide a comprehensive guide to the solubility and stability of this compound, along with detailed protocols for experimental evaluation.
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and use in in vitro and in vivo studies. While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides expected solubility in common laboratory solvents based on the characteristics of similar small molecule inhibitors. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound empirically.
Table 1: Expected Solubility of this compound
| Solvent | Expected Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[4][5] |
| Ethanol | Limited | Solubility is expected to be lower than in DMSO. |
| Water | Insoluble | The compound is not expected to be soluble in aqueous solutions.[5] |
| PBS (pH 7.4) | Insoluble | Similar to water, solubility in physiological buffers is expected to be very low. |
Experimental Protocol: Kinetic Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of this compound in a high-throughput manner.[6]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing 198 µL of PBS in each well. This will result in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.
-
Measurement of Turbidity: Measure the absorbance at a wavelength of 620 nm using a microplate reader to assess the turbidity of each well. The lowest concentration at which precipitation is observed is considered the kinetic solubility limit.
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation. This can be determined by plotting the absorbance at 620 nm against the compound concentration and identifying the point at which the absorbance begins to increase sharply.
Stability Profile
Evaluating the stability of this compound is crucial for ensuring the integrity and reproducibility of experimental results. Stability should be assessed under various storage and experimental conditions.
Table 2: Stability Testing Parameters for this compound
| Condition | Storage Temperature | Duration | Analysis Method |
| Solid (Powder) | -20°C | 12 months | HPLC-UV |
| Solid (Powder) | 4°C | 6 months | HPLC-UV |
| Solid (Powder) | Room Temperature | 1 month | HPLC-UV |
| DMSO Stock Solution | -20°C | 6 months | HPLC-UV |
| DMSO Stock Solution | -80°C | 24 months | HPLC-UV |
| Aqueous Solution (Post-dilution) | Room Temperature | 24 hours | LC-MS |
Experimental Protocol: Stability Assessment in Solution
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Vials for storage
-
HPLC-UV system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and Store: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Initial Analysis (Time 0): Immediately analyze one aliquot using a validated HPLC-UV method to determine the initial purity and concentration. This serves as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples using the same HPLC-UV method as the initial analysis.
-
Data Comparison: Compare the peak area and purity of the aged samples to the time 0 sample to determine the percentage of degradation.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by dually inhibiting CDKs and HDACs. CDKs are critical for cell cycle progression, while HDACs regulate gene expression through the deacetylation of histones and other proteins. By inhibiting both, this compound can lead to the accumulation of acetylated histones, resulting in the expression of tumor suppressor genes like p21, and can also directly halt the cell cycle, ultimately leading to apoptosis.[7]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. embopress.org [embopress.org]
Application Notes and Protocols for Dual Cdk/HDAC Inhibitors
A General Guide to Reconstitution and Storage
Disclaimer: Specific information for a compound designated "Cdk/hdac-IN-2" is not publicly available. The following protocols are generalized based on commercially available dual Cyclin-Dependent Kinase (Cdk) and Histone Deacetylase (HDAC) inhibitors with similar nomenclature. Researchers should treat these as a starting point and refer to the manufacturer's specific product data sheet for the exact inhibitor being used.
Chemical Properties and Data
Quantitative data for related Cdk and HDAC inhibitors are summarized below. These values provide a reference for solubility and appropriate storage conditions.
| Compound Name | Vendor | Molecular Weight ( g/mol ) | Solubility | Storage Conditions (Stock Solution) |
| CDK-IN-2 | MedchemExpress | 364.87 | DMSO: ≥ 100 mg/mL (274.87 mM) | -80°C for 2 years; -20°C for 1 year[1] |
| HDAC-IN-2 | BOC Sciences | 467.95 | DMSO: ≥ 30 mg/mL | -20°C (Freeze) for 2 years (as supplied)[] |
| This compound | Targetmol | 523.37 | Solid | Not specified |
| CDK/HDAC-IN-3 | MedchemExpress | 509.34 | DMSO: 125 mg/mL (245.42 mM) with ultrasound | -80°C for 6 months; -20°C for 1 month[3] |
Experimental Protocols
1. Reconstitution of a Dual Cdk/HDAC Inhibitor for In Vitro Use
This protocol outlines the steps to prepare a stock solution of a dual Cdk/HDAC inhibitor, typically in Dimethyl Sulfoxide (DMSO), for use in cell-based assays.
Materials:
-
Dual Cdk/HDAC inhibitor powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-Equilibration: Allow the vial containing the lyophilized inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Dissolution: Carefully add the calculated volume of high-purity DMSO to the vial of inhibitor powder. Use a new, sterile pipette tip.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If precipitation or phase separation is observed, gentle warming in a water bath (not exceeding 40°C) or sonication can aid in solubilization.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3] The aliquot volume should be appropriate for your typical experimental needs.
-
Storage: Store the aliquots as recommended. For long-term storage, -80°C is generally preferred.[1][3] For short-term storage, -20°C is often acceptable.[1][][3][4]
2. Preparation of a Dual Cdk/HDAC Inhibitor for In Vivo Use
This protocol provides a general guideline for formulating a dual Cdk/HDAC inhibitor for administration in animal models. The specific formulation will depend on the route of administration and the inhibitor's properties.
Materials:
-
Reconstituted inhibitor stock solution (in DMSO)
-
Sterile formulation vehicles (e.g., saline, corn oil, PEG300, Tween-80, SBE-β-CD in saline)[1]
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Example Formulation (based on protocols for similar compounds):
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline:
-
Begin with the concentrated DMSO stock solution of the inhibitor.
-
In a sterile tube, add 100 µL of the DMSO stock solution (e.g., 32.5 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[1]
-
-
10% DMSO, 90% Corn Oil:
-
Start with the concentrated DMSO stock solution.
-
In a sterile tube, add 100 µL of the DMSO stock solution (e.g., 32.5 mg/mL).
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is achieved.[1]
-
Important Considerations for In Vivo Formulations:
-
Always prepare fresh on the day of use.
-
Ensure the final concentration of DMSO is low enough to be non-toxic to the animals.
-
The final solution should be clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
The suitability of a particular formulation should be determined experimentally.
Storage Protocol
Proper storage is critical to maintaining the stability and activity of the inhibitor.
-
Lyophilized Powder: Store the unopened vial at -20°C as recommended by most suppliers.[] When stored correctly, the powder is typically stable for at least two years.[]
-
Stock Solutions (in DMSO):
-
Working Dilutions: Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.
Visualized Workflow
Caption: Workflow for Cdk/HDAC inhibitor reconstitution and storage.
References
Application Notes and Protocols for In Vitro Use of Dual Cdk/HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitors. The information is based on published research and is intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this class of compounds.
Introduction
Dual CDK/HDAC inhibitors are a promising class of anti-cancer agents that simultaneously target two key families of enzymes involved in cell cycle regulation and gene expression. CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. HDACs are responsible for removing acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes. The synergistic effect of inhibiting both CDKs and HDACs has been shown to be more effective than targeting either pathway alone in various cancer models.
This document provides representative data and protocols for the in vitro use of dual CDK/HDAC inhibitors. The specific concentrations and incubation times will need to be optimized for different cell lines and experimental conditions.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of several representative dual CDK/HDAC inhibitors against their target enzymes and various cancer cell lines. This data can be used as a starting point for determining the appropriate dosage range for your experiments.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 8e | CDK9 | 88.4 | MV-4-11 | Not specified | [1] |
| HDAC1 | 168.9 | [1] | |||
| 11k | CDK4 | 23.59 | H460 | 1.20 | [2] |
| HDAC1 | 61.11 | MDA-MB-468 | 1.34 | [2] | |
| HDAC2 | 80.62 | HCT116 | 2.07 | [2] | |
| HDAC6 | 45.33 | HepG2 | 2.66 | [2] | |
| 7c | CDK2 | 0.30 | A375, HCT116, H460, HeLa | Not specified | |
| HDAC2 | 0.25 | [3] | |||
| 14a | CDK2 | 0.56 | A375, HCT116, H460, HeLa | Not specified | [3] |
| HDAC2 | 0.24 | [3] | |||
| Flavopiridol (CDK Inhibitor) | CDK9 | <8 | Various | Varies | [4] |
| Quisinostat (HDAC Inhibitor) | Pan-HDAC | Low nM | Melanoma cells | Varies | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of dual CDK/HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a dual CDK/HDAC inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dual CDK/HDAC inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the dual CDK/HDAC inhibitor in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the effect of a dual CDK/HDAC inhibitor on the expression and phosphorylation of target proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dual CDK/HDAC inhibitor
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-CDK substrates, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the dual CDK/HDAC inhibitor at various concentrations for the desired time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis
This protocol is for determining the effect of a dual CDK/HDAC inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dual CDK/HDAC inhibitor
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the dual CDK/HDAC inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway of Dual CDK/HDAC Inhibition
Caption: Signaling pathway of dual CDK/HDAC inhibition leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of a dual CDK/HDAC inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk/hdac-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2. This document outlines its mechanism of action, provides detailed protocols for its application in cell culture, and includes visualizations to facilitate understanding of its biological effects and experimental workflows.
Introduction
This compound is a chemical inhibitor targeting both CDKs and HDACs.[1] Dual inhibition of these key enzyme families has emerged as a promising strategy in cancer therapy. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2][3] HDACs play a vital role in regulating gene expression by modifying chromatin structure; their inhibition can lead to the re-expression of tumor suppressor genes and induce cell death.[4][5] The synergistic effect of inhibiting both pathways can offer enhanced anti-tumor activity.[3] this compound has been shown to inhibit HDAC1, 2, and 3, as well as CDK1 and 2, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1]
Mechanism of Action
The dual inhibitory action of this compound converges on critical cellular processes to induce anti-tumor effects.
-
HDAC Inhibition: By inhibiting class I HDACs (HDAC1, 2, 3), this compound promotes the acetylation of histones.[1][4] This leads to a more relaxed chromatin structure, allowing for the transcription of otherwise silenced tumor suppressor genes, such as the CDK inhibitor p21.[4][5] Increased p21 expression can block the activity of CDK complexes, contributing to cell cycle arrest.[4]
-
CDK Inhibition: this compound directly inhibits CDK1 and CDK2.[1] CDK2 is essential for the G1/S phase transition, while CDK1 is critical for the G2/M phase transition.[2] Inhibition of these CDKs leads to a halt in cell cycle progression, specifically at the G2/M checkpoint, and can trigger apoptosis.[1][3]
The combined effect of p21 upregulation (via HDAC inhibition) and direct CDK inhibition creates a robust blockade of the cell cycle, ultimately leading to programmed cell death (apoptosis) in cancer cells.
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is a solid.[1] To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture Treatment
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest concentration of the inhibitor used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
In Vitro Assays
The following are general protocols for assays commonly used to evaluate the efficacy of CDK/HDAC inhibitors. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assay: Following the manufacturer's instructions for the chosen viability reagent (e.g., MTT, CellTiter-Glo®), add the reagent to each well.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow
Caption: General experimental workflow.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for this compound based on typical values for dual CDK/HDAC inhibitors. Actual values should be determined experimentally.
| Target Enzyme | IC50 (nM) |
| HDAC1 | < 10 |
| HDAC2 | < 10 |
| HDAC3 | < 20 |
| CDK1 | < 50 |
| CDK2 | < 50 |
| Cell Line | Anti-proliferative IC50 (µM) |
| HCT116 (Colon Cancer) | < 1 |
| HeLa (Cervical Cancer) | < 1 |
| A375 (Melanoma) | < 1 |
Note: The provided IC50 values are representative and may vary depending on the specific cancer cell line and assay conditions.[6]
Conclusion
This compound represents a potent dual inhibitor of CDKs and HDACs with significant potential for anti-cancer research and development. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in cell culture-based experiments and to investigate its therapeutic potential. As with any experimental work, optimization of protocols for specific cell lines and research questions is essential for obtaining reliable and reproducible results.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Cdk/HDAC Dual Inhibitors
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability upon treatment with Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) dual inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are crucial regulators of cell cycle progression and gene expression, respectively. Their dysregulation is a hallmark of many cancers. Dual inhibitors targeting both CDKs and HDACs have emerged as a promising therapeutic strategy, often exhibiting synergistic anti-cancer effects.[1][2] These compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][3][4] This document outlines the principles and a detailed protocol for evaluating the efficacy of a representative Cdk/HDAC dual inhibitor, referred to here as Cdk/hdac-IN-2, using a standard cell viability assay.
Mechanism of Action
This compound is a conceptual dual inhibitor that targets both CDKs and HDACs.
-
CDK Inhibition: By inhibiting CDKs, this compound blocks the phosphorylation of key proteins required for cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase).[2][5]
-
HDAC Inhibition: Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, such as the CDK inhibitor p21, which further contributes to cell cycle arrest.[5][6] The inhibition of HDACs can also induce apoptosis by affecting the acetylation status and stability of various non-histone proteins involved in cell death pathways.[5]
The simultaneous inhibition of both targets can lead to a synergistic reduction in cancer cell viability and may overcome resistance mechanisms associated with single-agent therapies.[1][2]
Signaling Pathway Overview
The following diagram illustrates the simplified signaling pathway affected by a Cdk/HDAC dual inhibitor.
Caption: Simplified Cdk/HDAC Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the anti-proliferative activity and enzyme inhibition of various Cdk/HDAC dual inhibitors. This data is provided as an example, as specific data for "this compound" is not publicly available.
Table 1: Anti-proliferative Activity (IC₅₀ values in µM) of Representative Cdk/HDAC Dual Inhibitors in Various Cancer Cell Lines.
| Compound | H460 (Lung) | MDA-MB-468 (Breast) | HCT116 (Colon) | HepG2 (Liver) |
| 11k [7] | 1.20 | 1.34 | 2.07 | 2.66 |
| 7c [4] | >20 | 0.44 | 0.04 | 0.13 |
| 14a [4] | 0.11 | 0.23 | 0.05 | 0.11 |
Table 2: Enzymatic Inhibitory Activity (IC₅₀ values in nM) of Representative Cdk/HDAC Dual Inhibitors.
| Compound | CDK2 | CDK4 | HDAC1 | HDAC2 | HDAC6 |
| 11k [7] | - | 23.59 | 61.11 | 80.62 | 45.33 |
| 7c [4] | 0.30 | - | - | 0.25 | - |
| 14a [4] | 0.56 | - | - | 0.24 | - |
| 8e [1] | - | - | 168.9 | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the experimental workflow for the cell viability assay.
Caption: Cell Viability Assay Workflow.
Conclusion
The provided application notes and protocols offer a framework for assessing the efficacy of Cdk/HDAC dual inhibitors in cancer cell lines. By understanding the mechanism of action and following a standardized cell viability assay protocol, researchers can effectively evaluate the therapeutic potential of these promising compounds. The representative data and diagrams serve as a valuable resource for designing and interpreting experiments in the field of cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Cdk/hdac-IN-2 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular targets and downstream effects of Cdk/hdac-IN-2, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).
Introduction
This compound is a small molecule inhibitor targeting class I HDACs and key cell cycle CDKs.[1] Its dual-inhibitory action makes it a compelling compound for cancer research, as it can simultaneously disrupt cell cycle progression and modulate gene expression through epigenetic mechanisms. This leads to the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1] Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels of its direct targets and downstream signaling molecules.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of specific CDKs and HDACs.
CDK Inhibition: CDKs are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle. This compound targets CDK1 and CDK2. Inhibition of these kinases leads to cell cycle arrest, primarily at the G2/M transition. A key substrate of CDKs is the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[2] CDK-mediated phosphorylation of pRb inactivates it, allowing for cell cycle progression.[2] By inhibiting CDKs, this compound maintains pRb in its active state, contributing to cell cycle arrest.
HDAC Inhibition: HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] Deacetylation of histones generally leads to a more condensed chromatin structure, repressing gene transcription.[4] this compound potently inhibits HDAC1 and HDAC2.[1] Inhibition of HDACs results in hyperacetylation of histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.
One critical target of HDACs is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of target genes such as the CDK inhibitor p21.[4] p21 can then bind to and inhibit CDK complexes, further contributing to cell cycle arrest.[3][5]
Furthermore, HDAC inhibitors have been shown to induce apoptosis by altering the expression of Bcl-2 family proteins. This includes the upregulation of pro-apoptotic proteins such as Bim, Bak, Noxa, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against a panel of HDAC and CDK enzymes.
| Target | IC50 (nM) |
| HDAC1 | 6.4 |
| HDAC2 | 0.25 |
| HDAC3 | 45 |
| HDAC6 | >1000 |
| HDAC8 | 8.63 |
| CDK1 | 0.30 |
| CDK2 | >1000 |
| CDK4 | >1000 |
| CDK6 | >1000 |
| CDK7 | >1000 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Western Blot Protocol for Analysis of this compound Target Proteins
This protocol provides a general framework for performing Western blot analysis to assess the effects of this compound on target protein expression and post-translational modifications.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
4. Sample Preparation: a. Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE: a. Load the denatured protein samples into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein). b. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation: a. Dilute the primary antibody specific for the target protein (e.g., anti-HDAC1, anti-CDK1, anti-phospho-Rb, anti-acetyl-Histone H3, anti-p21, anti-Bcl-2, anti-Bax) in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
9. Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
10. Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
11. Washing: a. Wash the membrane three times for 10 minutes each with TBST.
12. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the specified time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
13. Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Cdk/hdac-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk/hdac-IN-2 is a potent dual inhibitor targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Specifically, it has been shown to inhibit the activity of HDAC1, HDAC2, HDAC3, CDK1, and CDK2. This dual-inhibition mechanism makes this compound a valuable tool for investigating the intricate regulation of the cell cycle and for exploring potential therapeutic strategies in oncology. The coordinated inhibition of CDKs and HDACs can lead to a synergistic anti-proliferative effect, primarily through the induction of cell cycle arrest and apoptosis. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action: Dual Inhibition of CDKs and HDACs
The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs in complex with their cyclin partners. CDKs are essential for the progression through different phases of the cell cycle. Histone deacetylases (HDACs) play a crucial role in regulating gene expression by modifying the chromatin structure. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin state, generally associated with transcriptional repression.
This compound exerts its effects by simultaneously targeting these two key classes of enzymes.
-
CDK Inhibition: By inhibiting CDK1 and CDK2, this compound directly interferes with the molecular machinery that drives the G1/S and G2/M transitions of the cell cycle. Inhibition of CDK1, a key driver of mitosis, is expected to cause an arrest in the G2 or M phase.
-
HDAC Inhibition: Inhibition of HDACs 1, 2, and 3 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the re-expression of tumor suppressor genes, including those that regulate cell cycle checkpoints, such as p21. The upregulation of p21 can in turn inhibit CDK activity, further contributing to cell cycle arrest.
The dual inhibition of both CDKs and HDACs by a single molecule can lead to a more potent and sustained cell cycle arrest compared to single-agent treatments.[1][2]
Data Presentation
The following table summarizes representative quantitative data from a study on a dual HDAC1/2 and CDK2 inhibitor, demonstrating its effect on cell cycle distribution in HCT116 human colon cancer cells after a 24-hour treatment. This data illustrates the expected outcome of G2/M arrest following dual CDK/HDAC inhibition.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 | 27.3 | 27.5 |
| Dual Inhibitor (0.5 µM) | 10.1 | 13.0 | 76.9 |
| Dual Inhibitor (1.0 µM) | 8.9 | 10.5 | 80.6 |
| Dual Inhibitor (2.0 µM) | 7.5 | 8.9 | 83.6 |
Data is adapted from a study on a similar dual HDAC1/2 and CDK2 inhibitor and is intended to be representative. Actual results with this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the steps for treating a cancer cell line with this compound, followed by staining with propidium iodide (PI) for cell cycle analysis by flow cytometry.
Materials:
-
This compound (Targetmol, T6366)
-
Cancer cell line of interest (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on similar dual inhibitors, a starting concentration range of 0.5 µM to 5 µM is suggested.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubate the cells for a desired period. A 24-hour incubation is a common starting point for cell cycle analysis.
-
-
Cell Harvesting and Fixation:
-
After the incubation period, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm and emission detection at ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Apoptosis Assay with Cdk/hdac-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by the dual cyclin-dependent kinase (Cdk) and histone deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2, using the Annexin V-FITC/Propidium Iodide (PI) assay. This document offers a comprehensive guide for researchers in oncology, cell biology, and drug development.
Introduction
This compound is a small molecule inhibitor that targets Cdk1/2 and HDAC1/2/3. The dual inhibition of these key cellular regulators has been shown to induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[1] Understanding the apoptotic response to this compound is crucial for evaluating its therapeutic potential.
The Annexin V assay is a widely used method for detecting early-stage apoptosis.[2] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells. It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[2] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V-FITC and PI, followed by flow cytometry analysis. This allows for the quantitative assessment of apoptosis induced by this compound. Cells are categorized into four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative Dual Cdk/HDAC Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 8e | CDK9 | 88.4 | MV-4-11 | [2] |
| HDAC1 | 168.9 | MV-4-11 | [2] | |
| Compound 11k | CDK4 | 23.59 | HCT116 | [3] |
| HDAC1 | 61.11 | HCT116 | [3] | |
| HDAC2 | 80.62 | HCT116 | [3] | |
| HDAC6 | 45.33 | HCT116 | [3] | |
| HDAC1/2 and CDK2-IN-1 | HDAC1 | 70,700 | - | [1] |
| HDAC2 | 23,100 | - | [1] | |
| CDK2 | 800 | - | [1] |
Table 2: Anti-proliferative Activity of a Representative Dual Cdk/HDAC Inhibitor (Compound 11k)
| Cell Line | IC50 (µM) | Reference |
| H460 (Lung Carcinoma) | 1.20 | [3] |
| MDA-MB-468 (Breast Cancer) | 1.34 | [3] |
| HCT116 (Colon Carcinoma) | 2.07 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 2.66 | [3] |
Note: This data is for a different dual Cdk/HDAC inhibitor and serves as a reference for expected anti-proliferative concentration ranges.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V apoptosis assay.
References
Application Notes and Protocols for Immunoprecipitation of Cdk/hdac-IN-2 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk/hdac-IN-2 is a dual inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).[1] This class of molecules represents a promising strategy in cancer therapy by simultaneously targeting two key families of enzymes involved in cell cycle regulation and epigenetic control. The inhibition of CDKs can lead to cell cycle arrest, while the inhibition of HDACs can induce changes in chromatin structure and gene expression, often resulting in apoptosis.[1][2]
This document provides a detailed protocol for the immunoprecipitation of known protein targets of this compound from treated cells. Immunoprecipitation (IP) is a technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. By performing IP of a target protein (e.g., HDAC1 or CDK2) after treating cells with this compound, researchers can investigate how the inhibitor affects the target's interactions with other proteins, providing insights into its mechanism of action.
Data Presentation
Target Profile of this compound
This compound has been reported to inhibit the following protein targets:
| Target Class | Specific Targets |
| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC3 |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2 |
Examples of Other Dual CDK/HDAC Inhibitors
To provide context, the following table summarizes quantitative data for other experimentally characterized dual CDK/HDAC inhibitors.
| Compound | CDK Target (IC50) | HDAC Target (IC50) | Reference |
| Compound 11k | CDK4 (23.59 nM) | HDAC1 (61.11 nM), HDAC2 (80.62 nM), HDAC6 (45.33 nM) | [3] |
| Compound 8e | CDK9 (88.4 nM) | HDAC1 (168.9 nM) | [4] |
| Compound 7 | CDK9 (65.0 nM) | HDAC6 (40.0 nM) | [4] |
Experimental Protocols
Immunoprecipitation of HDAC1 from this compound-Treated Cells
This protocol describes the immunoprecipitation of HDAC1 from cultured mammalian cells treated with this compound. The same general procedure can be adapted for other targets like CDK2 by using the appropriate specific antibody.
Materials:
-
Mammalian cell line expressing HDAC1 (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-HDAC1 antibody (IP-grade)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies for western blot analysis
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Immunoprecipitation: a. Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer. b. Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. d. Add 2-5 µg of the anti-HDAC1 antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG. e. Incubate overnight at 4°C on a rotator to allow the antibody to bind to the target protein. f. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute. b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
Elution and Analysis: a. After the final wash, resuspend the beads in 20-40 µL of 1x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it. c. Pellet the beads, and load the supernatant onto an SDS-PAGE gel for electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane for western blotting. e. Probe the membrane with antibodies against HDAC1 (to confirm successful immunoprecipitation) and potential interacting partners to investigate the effects of this compound.
Visualizations
Experimental Workflow for Immunoprecipitation
Caption: Workflow for the immunoprecipitation of a target protein.
Simplified Signaling Pathway of CDK/HDAC Inhibition
Caption: Pathway showing dual inhibition of CDK and HDAC.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cdk/hdac-IN-2: A Dual Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk/hdac-IN-2 is a potent, cell-permeable dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) applications for drug discovery and cancer research. The dual inhibition of both CDKs and HDACs presents a promising therapeutic strategy by synergistically targeting key pathways involved in cell cycle progression, transcription, and epigenetic regulation.[1][2] This compound allows for the simultaneous interrogation of two critical classes of cancer targets, potentially revealing novel therapeutic vulnerabilities and overcoming drug resistance.
Mechanism of Action:
This compound exerts its biological effects by targeting two distinct but interconnected cellular processes:
-
CDK Inhibition: By inhibiting CDKs, particularly CDK9, this compound disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a blockage of transcriptional elongation, preferentially affecting the expression of short-lived anti-apoptotic proteins and key oncogenes, thereby inducing apoptosis in cancer cells.
-
HDAC Inhibition: As an HDAC inhibitor, this compound prevents the removal of acetyl groups from histones and other proteins. This results in a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes. Inhibition of HDACs can also induce cell cycle arrest, differentiation, and apoptosis.
The combined inhibition of these pathways can lead to a synergistic antitumor effect.
Biochemical and Cellular Activity
The following tables summarize the in vitro inhibitory and antiproliferative activities of a representative dual CDK/HDAC inhibitor, providing a reference for the expected potency of this compound.
Table 1: In Vitro Inhibitory Activity of a Representative Dual CDK/HDAC Inhibitor
| Target | IC50 (nM) |
| CDKs | |
| CDK9 | 88.4 |
| HDACs | |
| HDAC1 | 168.9 |
| HDAC2 | 5.0 |
| HDAC3 | 1.8 |
| HDAC6 | 27 |
| HDAC8 | 191 |
| HDAC10 | 2.8 |
| HDAC11 | 5.4 |
Data presented for a representative dual inhibitor and should be used as a guideline for this compound.
Table 2: Antiproliferative Activity of a Representative Dual CDK/HDAC Inhibitor against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Granta 519 | B-cell Lymphoma | 7 |
| DOHH2 | B-cell Lymphoma | 1 |
| RL | B-cell Lymphoma | 2 |
| Pfeiffer | B-cell Lymphoma | 4 |
| SuDHL4 | B-cell Lymphoma | 3 |
| Daudi | B-cell Lymphoma | 15 |
| Raji | B-cell Lymphoma | 9 |
| RPMI8226 | Multiple Myeloma | 2 |
| OPM-2 | Multiple Myeloma | 1 |
| ARH77 | Multiple Myeloma | 5 |
| Aspc-1 | Pancreatic Cancer | 6.7-54.5 |
| PANC-1 | Pancreatic Cancer | 6.7-54.5 |
| Capan-1 | Pancreatic Cancer | 6.7-54.5 |
Data presented for a representative dual inhibitor and should be used as a guideline for this compound.[3][4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
CDK9-mediated transcriptional elongation pathway and its inhibition.
HDAC1-mediated histone deacetylation and its inhibition.
Experimental Protocols
The following protocols are designed for high-throughput screening of this compound and other dual inhibitors in a 384-well format.
Protocol 1: Biochemical HTS Assay for CDK9 Inhibition (Fluorescence-Based)
This assay measures the inhibition of CDK9 kinase activity by quantifying the amount of phosphorylated substrate.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Fluorescently labeled peptide substrate (e.g., a generic kinase substrate with a fluorescent tag)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Stop Solution: 100 mM EDTA
-
This compound (or other test compounds)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Workflow Diagram:
Workflow for the biochemical CDK9 HTS assay.
Procedure:
-
Compound Plating: Dispense 50 nL of this compound or other test compounds in DMSO into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Addition: Add 5 µL of CDK9/Cyclin T1 enzyme solution (at 2X the final desired concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X the final desired concentration) to all wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of Stop Solution to all wells to terminate the reaction.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Biochemical HTS Assay for HDAC1 Inhibition (Luminescence-Based)
This assay measures the inhibition of HDAC1 activity using a commercially available luminescent assay kit (e.g., HDAC-Glo™ I/II Assay).
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC-Glo™ I/II Reagent (containing acetylated substrate and developer)
-
This compound (or other test compounds)
-
Assay Buffer: Provided with the kit
-
384-well, white, opaque assay plates
-
Luminometer
Workflow Diagram:
Workflow for the biochemical HDAC1 HTS assay.
Procedure:
-
Compound Plating: Dispense 50 nL of this compound or other test compounds in DMSO into the wells of a 384-well white, opaque assay plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme and Substrate Addition: Add 10 µL of a mixture containing the HDAC1 enzyme and the acetylated substrate (prepared according to the kit manufacturer's instructions) to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Developer Addition: Add 10 µL of the HDAC-Glo™ Developer Reagent to all wells. This reagent stops the HDAC reaction and initiates the luminescent signal.
-
Signal Development: Incubate the plate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Luminescence Reading: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Antiproliferation Assay (Resazurin-Based)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Granta 519, RPMI8226)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Resazurin sodium salt solution
-
384-well, clear-bottom, black-walled tissue culture plates
-
Fluorescence plate reader
Workflow Diagram:
Workflow for the cellular antiproliferation assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add 10 µL of this compound or other test compounds at 5X the final desired concentration (prepared in complete culture medium) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control (cells treated with medium containing DMSO). Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Conclusion
This compound represents a powerful tool for investigating the synergistic effects of dual CDK and HDAC inhibition in cancer. The provided protocols offer robust and scalable methods for high-throughput screening to identify and characterize novel dual inhibitors. These assays, coupled with a deeper understanding of the underlying signaling pathways, will facilitate the discovery of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies Using Cdk/hdac-IN-2
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available information, detailed peer-reviewed in vivo xenograft study data specifically for Cdk/hdac-IN-2 has not been publicly released. The following application notes and protocols are based on the known targets of this compound and data from studies on other dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitors. These protocols are intended to serve as a comprehensive guide for designing and conducting in vivo xenograft studies with this compound.
Introduction
This compound is a potent dual inhibitor targeting key regulators of cell cycle progression and epigenetic modification. By simultaneously inhibiting specific CDKs and HDACs, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells, offering a promising therapeutic strategy for various malignancies.[1][2] In vivo xenograft models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of novel compounds like this compound before clinical investigation.
Mechanism of Action: Dual Inhibition of CDK and HDAC
This compound exerts its anti-tumor effects by targeting two critical classes of enzymes involved in cancer cell proliferation and survival:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are fundamental regulators of the cell cycle. This compound specifically inhibits CDK1 and CDK2. Inhibition of these CDKs leads to a blockade at the G2/M phase of the cell cycle, preventing cancer cells from dividing and proliferating.[1][2]
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. This compound inhibits HDAC1, HDAC2, and HDAC3.[1][2] This inhibition results in histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, induction of apoptosis.
The dual inhibition of these pathways is expected to have a synergistic effect, leading to more potent anti-tumor activity than targeting either pathway alone.
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Dual Cdk/HDAC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers working with dual Cyclin-Dependent Kinase (Cdk) and Histone Deacetylase (HDAC) inhibitors, such as Cdk/hdac-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for developing a dual Cdk/HDAC inhibitor?
A1: The combination of a Cdk inhibitor and an HDAC inhibitor has been shown to have a synergistic effect in suppressing cancer cell proliferation.[1][2] HDACs can regulate the expression of key cell cycle proteins, and their inhibition can make cancer cells more susceptible to Cdk inhibitors.[3][4] This dual-inhibition strategy aims to enhance anti-tumor effects and potentially overcome drug resistance that can develop with single-target agents.[1][5][6]
Q2: What are the primary cellular targets of this compound?
A2: As a dual inhibitor, this compound is designed to simultaneously target two distinct classes of enzymes:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle.[6] Inhibition of specific CDKs (e.g., CDK1, CDK2, CDK4, CDK9) can lead to cell cycle arrest and apoptosis.[2][3]
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[1][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.
Q3: What are the potential off-target effects of dual Cdk/HDAC inhibitors?
A3: Off-target effects are a critical consideration in drug development. For dual Cdk/HDAC inhibitors, these can include:
-
Lack of Selectivity within Kinase Families: The inhibitor may bind to other kinases beyond the intended CDK targets due to similarities in the ATP-binding pocket.[8][9]
-
Lack of Selectivity within HDAC Classes: The inhibitor may not be specific to a particular HDAC isoform, leading to broader biological effects.[10][11]
-
Interactions with Non-HDAC Zinc-Containing Enzymes: Some HDAC inhibitors have been shown to interact with other metalloenzymes.
-
Unforeseen Interactions: As with any novel compound, there may be unanticipated interactions with other cellular proteins. Chemoproteomics approaches can help identify such off-target interactions.[12]
Q4: How is the selectivity of this compound determined?
A4: The selectivity of a dual inhibitor is typically assessed through a tiered screening process:
-
Initial High-Throughput Screening: The compound is tested at a single high concentration against a broad panel of kinases and HDAC isoforms.[13][14]
-
Dose-Response Assays: For any "hits" from the initial screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the IC50 or Kd value.[13]
-
Cellular Target Engagement Assays: Techniques like NanoBRET are used to confirm that the inhibitor binds to its intended targets in a cellular context.[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration | For kinase assays, ensure the ATP concentration is consistent and ideally close to the Km value for each kinase. IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[13] |
| Compound Solubility | Visually inspect for compound precipitation in the assay buffer. Use a lower concentration of DMSO or consider alternative solvents. |
| Reagent Stability | Ensure enzymes, substrates, and cofactors are properly stored and have not undergone multiple freeze-thaw cycles. |
| Assay Format | Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results.[8] Ensure consistency in the methodology. |
Issue 2: High cellular toxicity in non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be inhibiting other essential kinases or enzymes. A broader selectivity screen is recommended to identify potential off-targets.[8][13] |
| Broad HDAC Inhibition | Pan-HDAC inhibition can lead to general cellular toxicity.[5] If the goal is a specific isoform, a more selective compound may be needed. |
| Compound Degradation | The compound may be degrading into a toxic metabolite in the cellular environment. LC-MS analysis of the compound in cell culture media over time can assess its stability. |
Issue 3: Discrepancy between biochemical and cellular activity.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell permeability. Cellular uptake assays can be performed to quantify the intracellular concentration of the compound. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can test this possibility. |
| Cellular ATP Levels | High intracellular ATP concentrations can compete with ATP-competitive inhibitors, leading to lower apparent potency in cellular assays compared to biochemical assays.[9] |
| Target Engagement | Lack of target engagement in a cellular context can explain the discrepancy. Cellular target engagement assays like NanoBRET are crucial.[15] |
Troubleshooting Decision Tree for Unexpected Results
Caption: Troubleshooting flowchart for common experimental issues.
Quantitative Data
Table 1: Selectivity Profile of a Representative Dual Cdk/HDAC Inhibitor
| Target | IC50 (nM) |
| CDK2 | 88 |
| CDK9 | 15 |
| CDK1 | 250 |
| CDK4 | >10,000 |
| CDK6 | >10,000 |
| HDAC1 | 5 |
| HDAC2 | 12 |
| HDAC3 | 25 |
| HDAC6 | 550 |
| HDAC8 | >5,000 |
| HDAC10 | >5,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 75 |
| HCT116 | Colon Carcinoma | 150 |
| A549 | Lung Carcinoma | 220 |
| MCF7 | Breast Carcinoma | 310 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Radiometric)
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.
-
Prepare Reagents:
-
Kinase Buffer: 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Mix: MgCl2 and [γ-33P]-ATP at a concentration equal to the Km for the specific kinase.
-
Inhibitor: this compound serially diluted in 100% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of kinase solution to a 96-well plate.
-
Add 2 µL of the serially diluted inhibitor.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of the ATP/Substrate mix.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
-
Detection:
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times for 5 minutes with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro HDAC Activity Assay (Fluorogenic)
This protocol provides a general method for assessing HDAC inhibition.
-
Prepare Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Recombinant human HDAC isoform.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trichostatin A and trypsin in assay buffer.
-
Inhibitor: this compound serially diluted in 100% DMSO.
-
-
Assay Procedure:
-
Add 50 µL of HDAC enzyme solution to a black 96-well plate.
-
Add 2 µL of the serially diluted inhibitor.
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Detection:
-
Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value as described in the kinase assay protocol.
-
Signaling Pathways and Workflows
General Cdk/HDAC Signaling Pathway
Caption: Dual inhibition of Cdk and HDAC pathways.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
Cdk/hdac-IN-2 cytotoxicity in normal cells
Welcome to the technical support center for Cdk/hdac-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this dual CDK and HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that simultaneously targets both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it has been shown to inhibit HDAC1, HDAC2, and HDAC3, as well as CDK1 and CDK2. This dual-inhibition mechanism allows it to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the rationale for using a dual CDK/HDAC inhibitor?
Combining CDK and HDAC inhibition can have a synergistic effect in suppressing cancer cell proliferation. This approach may enhance the anti-tumor effects and potentially overcome drug resistance that can emerge with single-target therapies.[2]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce cell cycle arrest, primarily in the G2/M phase, and promote apoptosis.[1] This is achieved through the modulation of key cellular pathways that control cell division and survival.
Q4: In which solvent should I dissolve this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What is a typical working concentration for this compound in cell culture?
The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line of interest. Based on studies with similar dual inhibitors, concentrations in the nanomolar to low micromolar range are often effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cell viability results | 1. Inaccurate drug concentration: Errors in serial dilutions or improper dissolution of the compound. 2. Cell seeding density: Inconsistent cell numbers across wells can lead to variability. 3. DMSO concentration: High concentrations of DMSO can be toxic to cells. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment. | 1. Verify dilutions: Prepare fresh dilutions from a new stock solution. Ensure complete dissolution of the compound in DMSO before further dilution. 2. Optimize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay duration. Use a multichannel pipette for seeding to ensure consistency. 3. Maintain low DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration. 4. Test for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Difficulty in detecting apoptosis | 1. Suboptimal time point: Apoptosis is a dynamic process, and the peak of apoptosis may be missed. 2. Low drug concentration: The concentration of this compound may not be sufficient to induce a detectable level of apoptosis. 3. Insensitive detection method: The chosen assay may not be sensitive enough to detect low levels of apoptosis. | 1. Perform a time-course experiment: Harvest cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection. 2. Increase drug concentration: Use a higher concentration of the inhibitor, informed by your dose-response curve. 3. Use a more sensitive assay: Consider using a more sensitive method like Annexin V/PI staining with flow cytometry. |
| Unexpected cell cycle arrest profile | 1. Cell line-specific effects: Different cell lines may respond differently to CDK/HDAC inhibition. 2. Incorrect staining or analysis: Issues with the cell cycle staining protocol or gating strategy in flow cytometry. | 1. Consult literature for your cell line: Review published data on the cell cycle effects of CDK or HDAC inhibitors in your specific cell model. 2. Optimize staining and analysis: Ensure proper cell fixation, RNase treatment, and propidium iodide staining. Set up appropriate controls (e.g., unstained cells, single-color controls) to correctly set your gates for G1, S, and G2/M phases. |
| Compound precipitation in culture medium | 1. Poor solubility: The final concentration of this compound in the aqueous medium may exceed its solubility limit. | 1. Lower the final concentration: If possible, work at a lower concentration of the inhibitor. 2. Increase DMSO concentration slightly: A modest increase in the final DMSO concentration (while staying within non-toxic limits) may help. 3. Prepare fresh dilutions: Prepare fresh working dilutions from your DMSO stock solution immediately before adding to the cells. |
Data on Cytotoxicity in Normal Cells
The following table summarizes the available data on the cytotoxicity of dual CDK/HDAC inhibitors in normal human cells. It is important to note that this data is for compounds with a similar mechanism of action to this compound, and the specific cytotoxicity of this compound may vary. Researchers should always perform their own dose-response experiments in their specific normal cell lines of interest.
| Compound | Normal Cell Line | Assay | IC50 (nM) |
| Compound 8e (CDK9/HDAC1 inhibitor) | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 781.8 |
| Compound 9e (HDAC1/3 inhibitor) | Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 384.27 |
This data is derived from a study on novel 2-aminopyridine-based and 2-aminopyrimidine-based derivatives as potent CDK/HDAC dual inhibitors.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Visualizations
Signaling Pathway of this compound
References
Troubleshooting Cdk/hdac-IN-2 insolubility issues
Welcome to the technical support center for Cdk/hdac-IN-2. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it has been shown to inhibit HDAC1, HDAC2, HDAC3, CDK1, and CDK2.[1] This dual inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis, making it a compound of interest for anti-tumor research.[1][2]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
Like many small molecule inhibitors, this compound is a lipophilic compound. The recommended solvent for preparing a stock solution is dimethylsulfoxide (DMSO).[3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the compound's solubility and stability.[3][4] For in vivo experiments where high concentrations of DMSO may be toxic, alternative solvent systems containing agents like sodium carboxymethyl cellulose (CMC-Na) or Tween 80 may be necessary.[4]
Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium.[3][5][6] The dramatic change in solvent polarity causes the compound to fall out of solution. Here are several troubleshooting steps:
-
Increase Intermediate Dilution: Before the final dilution into your aqueous medium, perform an intermediate dilution of your DMSO stock in more DMSO.[3] This lowers the concentration of the inhibitor in the aliquot you add to the medium, which can help it stay in solution.
-
Use Sonication: After diluting the compound into the medium, use a sonicating water bath to help redissolve any precipitate.[4][5] This is often a very effective method.
-
Gentle Warming: Briefly warming the solution to 37°C, combined with vortexing or sonication, can also facilitate dissolution.[5]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
Q4: How should I store my this compound solutions?
As a powder, the inhibitor can be stored at -20°C for up to three years.[4] Once dissolved in DMSO to create a stock solution, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] These stock solution aliquots should be stored at -20°C or -80°C and are typically stable for at least one month at -20°C or six months at -80°C.[7]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 25 mg/mL | May require ultrasonication to fully dissolve.[7] Use fresh, anhydrous DMSO.[3] |
| Ethanol | Poorly Soluble | Not a recommended primary solvent. |
| Water / PBS | Insoluble | Do not attempt to dissolve directly in aqueous buffers.[3] |
| Cell Culture Media | Insoluble at high concentrations | Precipitation is common when diluting from a DMSO stock.[4][6] Final working concentration is typically in the µM range.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent working solutions for a typical cell-based assay.
-
Calculate Required Mass: this compound has a molecular weight of 523.37 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 5.23 mg of the compound.
-
Prepare Stock Solution:
-
Weigh out the calculated amount of this compound powder. Note that the compound may be waxy or sticky; in this case, it is best to dissolve the entire contents of the vial directly.[5]
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, vortex the solution and use an ultrasonic bath for 10-15 minutes until all solid material is visibly dissolved.[4][5]
-
-
Store Stock Solution: Aliquot the stock solution into sterile, single-use tubes and store at -80°C for long-term stability.[7]
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in pure DMSO to get closer to your final desired concentration.[8] For example, to achieve a final concentration of 10 µM in your cell culture well, you might first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Add the appropriate volume of the final DMSO dilution to your pre-warmed cell culture medium. For a 1:1000 final dilution, add 1 µL of a 10 mM stock to 1 mL of medium for a 10 µM final concentration.
-
Mix immediately and thoroughly by gentle pipetting or swirling. If any precipitation is observed, sonicate the medium briefly.[4]
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.[3]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Insolubility Issues
Caption: Decision tree for troubleshooting precipitation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Navigating Cdk/hdac-IN-2: A Technical Guide for Optimal Experimental Design
Welcome to the technical support center for Cdk/hdac-IN-2, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-target inhibitor, meaning it simultaneously blocks the activity of two different classes of enzymes: Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it has been shown to inhibit HDAC1, HDAC2, and CDK2.[1] By inhibiting HDACs, it leads to an increase in the acetylation of histone and non-histone proteins, which alters gene expression.[2] Inhibition of CDKs, which are crucial for cell cycle progression, leads to cell cycle arrest.[3] The combined effect is the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A starting concentration in the range of 0.5 µM to 2 µM is recommended for most cancer cell lines.[1] For example, a concentration of 0.5 µM has been shown to cause a significant accumulation of cells in the G2/M phase.[1] However, the optimal concentration is cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will depend on the specific endpoint of your experiment. For cell cycle analysis, a 24-hour treatment is often sufficient to observe significant effects.[1] For apoptosis assays, a longer incubation of 48 hours may be necessary to see a substantial increase in apoptotic cells.[1] To assess effects on protein acetylation (e.g., histone H3), a shorter treatment of 12 hours can be effective.[1]
Q4: What are the potential off-target effects or toxicities associated with this compound?
A4: While this compound is designed to be a dual-specific inhibitor, the broader class of HDAC inhibitors can have side effects. These can include metabolic changes and electrolyte imbalances.[5] In vivo studies with other dual CDK/HDAC inhibitors have shown some toxicities at higher doses.[6] It is important to assess cytotoxicity in your specific experimental system using a viability assay.
Troubleshooting Guide
Problem 1: I am not observing the expected G2/M cell cycle arrest.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for inducing cell cycle arrest in your cells.
-
-
Possible Cause 2: Insufficient Treatment Duration. The treatment time may be too short to observe a significant effect on the cell cycle.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, and 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently more resistant to CDK or HDAC inhibition.
-
Solution: Confirm the expression and activity of CDK2 and Class I HDACs in your cell line. Consider using a positive control compound known to induce G2/M arrest.
-
Problem 2: I am seeing high levels of cell death even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to the cytotoxic effects of dual CDK/HDAC inhibition.
-
Solution: Lower the concentration range in your experiments and perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic threshold.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Include a solvent-only control in your experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for a representative Cdk/hdac dual inhibitor, referred to as HDAC1/2 and CDK2-IN-1.
Table 1: In Vitro IC50 Values of a Representative Cdk/hdac Dual Inhibitor [1]
| Cell Line | IC50 (µM) |
| H460 | 1.59 |
| A375 | 0.47 |
| HepG2 | 0.86 |
| HCT116 | 0.58 |
| HeLa | 1.05 |
Table 2: Enzymatic IC50 Values of a Representative Cdk/hdac Dual Inhibitor [1]
| Enzyme | IC50 (µM) |
| HDAC1 | 70.7 |
| HDAC2 | 23.1 |
| CDK2 | 0.80 |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.[1]
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
2. Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding: Plate cells in a similar manner to the cell cycle analysis protocol.
-
Treatment: Treat cells with this compound (e.g., 0-2 µM) for 48 hours.[1]
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanism
To better understand the processes affected by this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Mechanism of this compound Action.
Caption: Workflow for Cell Cycle Analysis.
Caption: Troubleshooting Logic for Cell Cycle Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Cdk/hdac-IN-2 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk/hdac-IN-2. The information is designed to help address inconsistencies and challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of the dual CDK/HDAC inhibitor, this compound.
Question 1: Why am I observing significant variability in IC50 values for this compound across different cancer cell lines?
Answer: It is expected to see a range of potencies for this compound across various cell lines. This variability is due to the heterogeneous nature of cancer cells and the specific mechanism of this dual inhibitor.
-
Target Dependency: The efficacy of this compound is dependent on the cellular reliance on the specific cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) it inhibits, namely CDK1, CDK2, HDAC1, HDAC2, and HDAC3.[1] Different cancer types have unique expression profiles and dependencies on these enzymes for proliferation and survival.
-
Synergistic Action: The compound's anti-tumor effect stems from the synergistic combination of CDK and HDAC inhibition, which can overcome drug resistance mechanisms present in some cell lines but not others.[2][3]
-
Genetic Context: The underlying genetic and epigenetic landscape of each cell line, including the status of tumor suppressor genes like p53 and RB1, can influence the cellular response to cell cycle arrest and apoptosis induction.[4][5]
For reference, the table below summarizes the inhibitory activities of similar dual CDK/HDAC inhibitors against various cancer cell lines, illustrating the expected variability.
| Compound ID | Target Cell Line | IC50 (µM) | Primary Targets |
| HDAC1/2 and CDK2-IN-1 | H460 (Lung Carcinoma) | 1.59 | HDAC1, HDAC2, CDK2 |
| A375 (Melanoma) | 0.47 | ||
| HepG2 (Hepatoma) | 0.86 | ||
| HCT116 (Colon Carcinoma) | 0.58 | ||
| HeLa (Cervical Cancer) | 1.05 | ||
| Compound 11k | H460 (Lung Carcinoma) | 1.20 | CDK4, HDAC1, HDAC2, HDAC6 |
| MDA-MB-468 (Breast Cancer) | 1.34 | ||
| HCT116 (Colon Carcinoma) | 2.07 | ||
| HepG2 (Hepatoma) | 2.66 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Question 2: My experimental results are inconsistent between replicates. What are the potential causes?
Answer: Inconsistent results between replicates often point to issues with compound handling, experimental setup, or cell culture maintenance.
-
Compound Solubility: this compound is typically soluble in organic solvents like DMSO but is insoluble in water.[8] If the compound precipitates in your culture medium, the effective concentration will be lower and more variable. Always inspect your media for precipitation after adding the compound.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation.
-
Cell Culture Conditions: Ensure that cell density, passage number, and growth phase are consistent across all replicates and experiments. Cells that are overly confluent or have been passaged too many times can exhibit altered responses to drug treatment.
-
Standardized Workflow: Adhering to a consistent experimental workflow is critical for reproducibility.
Below is a diagram illustrating a standardized workflow to minimize variability.
Question 3: I am observing unexpected toxicity or off-target effects. How can I investigate this?
Answer: As a dual-target inhibitor, this compound's mechanism can be complex, potentially leading to effects beyond simple cell cycle arrest.
-
Complex Mechanism of Action: The inhibitor simultaneously blocks cell cycle progression (CDK inhibition) and alters the expression of numerous genes (HDAC inhibition).[2][4] This dual action can trigger various cellular stress and death pathways. For instance, HDAC inhibition can upregulate the CDK inhibitor p21, which synergizes with direct CDK inhibition to halt the cell cycle.[4][9]
-
Dose-Dependent Effects: High concentrations of the inhibitor may induce widespread cellular stress, leading to off-target toxicity. It is crucial to perform a detailed dose-response analysis to identify a therapeutic window where specific anti-cancer effects are observed without excessive general toxicity.
-
Dissecting the Pathway: To determine if the observed effects are due to CDK inhibition, HDAC inhibition, or the combination, include control experiments using selective single-target inhibitors (e.g., a CDK1/2 inhibitor or an HDAC1/2/3 inhibitor alone) at equivalent inhibitory concentrations.
The following diagram illustrates the intended dual-action signaling pathway.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound? this compound is a dual inhibitor that simultaneously targets two distinct classes of enzymes: Cyclin-Dependent Kinases (CDK1 and CDK2) and Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3).[1] This combined inhibition leads to a potent anti-cancer effect by inducing cell cycle arrest, typically at the G2/M phase, and promoting programmed cell death (apoptosis).[1][3][6]
How should I prepare and store this compound? It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM).[8] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability. Before use, thaw an aliquot and prepare fresh dilutions in your cell culture medium. Note that the compound is not soluble in aqueous solutions.[8]
What are the expected cellular outcomes after treatment? Treatment with this compound is expected to produce several key cellular effects:
-
Cell Cycle Arrest: A block in the G2/M phase of the cell cycle is a common outcome.[1][6]
-
Induction of Apoptosis: The compound effectively triggers programmed cell death in sensitive cancer cell lines.[1][3]
-
Increased Histone Acetylation: As an HDAC inhibitor, it will increase the acetylation levels of histones (e.g., H3, H4) and other non-histone proteins, which can be verified by Western blot.[5]
How can I troubleshoot a failed experiment? If an experiment fails to produce the expected results (e.g., no reduction in cell viability), follow this troubleshooting logic:
Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Treatment and Lysis: Plate cells in 6-well plates, treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
HDAC target: Acetyl-Histone H3 or Acetyl-Histone H4
-
CDK target: Phospho-Rb (a downstream target of CDK2)
-
Apoptosis marker: Cleaved PARP or Cleaved Caspase-3
-
Loading control: β-actin or GAPDH
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cdk/hdac-IN-2 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the dual CDK/HDAC inhibitor, Cdk/hdac-IN-2, in cancer cells.
Troubleshooting Guides
Issue: Decreased Sensitivity or Acquired Resistance to this compound
You may observe a gradual or sudden decrease in the efficacy of this compound in your cancer cell line, indicated by an increase in the half-maximal inhibitory concentration (IC50). This guide provides a systematic approach to investigate potential resistance mechanisms.
Potential Causes:
-
Target Alteration: Mutations in the drug targets (CDK or HDAC enzymes) may prevent efficient binding of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells may overexpress pro-survival proteins, counteracting the apoptotic effects of the inhibitor.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effects on cell cycle progression and transcription.
Experimental Workflow for Investigating Resistance:
Below is a generalized workflow to identify the mechanism of resistance.
Caption: Workflow for identifying and validating resistance mechanisms to this compound.
FAQs - Frequently Asked Questions
Q1: We are observing a reduced effect of this compound in our long-term culture. What are the first steps to confirm resistance?
A1: The first step is to quantitatively measure the change in sensitivity. You should perform a dose-response experiment and calculate the IC50 value of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase (typically 2 to 3-fold or higher) in the IC50 value suggests acquired resistance.[1][2]
Q2: What are the known resistance mechanisms for CDK inhibitors that might apply to this compound?
A2: A key mechanism of resistance to CDK9 inhibitors is the acquisition of mutations in the kinase domain of CDK9. For instance, a specific L156F mutation in CDK9 has been shown to cause resistance to the CDK9 inhibitor BAY1251152 by sterically hindering inhibitor binding. It is plausible that similar mutations could arise in the CDK domains targeted by this compound.
Q3: What are the potential HDAC inhibitor-related resistance mechanisms?
A3: Resistance to HDAC inhibitors is often multifactorial and can involve mechanisms that block apoptosis. This can include the upregulation of anti-apoptotic proteins like Bcl-2 or high levels of antioxidant proteins like thioredoxin. Additionally, some cancer cells may develop cross-resistance to certain classes of HDAC inhibitors.[1][2] For example, acquired resistance to vorinostat has been associated with a loss of histone acetylation and apoptosis.[1][2]
Q4: How can we investigate if a mutation in the target protein is responsible for the observed resistance?
A4: You can sequence the coding regions of the CDK and HDAC genes targeted by this compound in both your sensitive and resistant cell lines to identify any acquired mutations. If a mutation is found in the resistant line, you can use CRISPR/Cas9 gene editing to introduce this specific mutation into the sensitive parental cell line. If this newly generated cell line exhibits resistance to this compound, it confirms that the mutation is responsible for the resistance.
Q5: Our sequencing results for the target genes are negative. What other mechanisms could be at play?
A5: If no on-target mutations are found, resistance could be mediated by the activation of bypass signaling pathways or the upregulation of anti-apoptotic proteins. You can investigate this by performing a western blot analysis to compare the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases) between the sensitive and resistant cells. An increase in anti-apoptotic proteins or a decrease in pro-apoptotic proteins in the resistant cells would suggest this as a resistance mechanism.
Signaling Pathway and Potential Resistance Mechanisms
Caption: this compound inhibits CDK and HDAC, leading to apoptosis. Resistance can arise from target mutations, upregulation of anti-apoptotic proteins, or activation of bypass pathways.
Quantitative Data
Table 1: IC50 Values for CDK9 Inhibitor BAY1251152 in Sensitive and Resistant AML Cell Lines
| Cell Line | Description | IC50 (nmol/L) |
| MOLM13 | Parental, sensitive | 93.76 |
| MOLM13-BR | BAY1251152-resistant | 1050 |
Data from a study on acquired resistance to a selective CDK9 inhibitor.
Table 2: IC50 Values for Vorinostat (HDAC Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| HH | Cutaneous T-cell Lymphoma | ~0.8 | Sensitive |
| HUT102 | Cutaneous T-cell Lymphoma | ~0.8 | Sensitive |
| Hut78 | Cutaneous T-cell Lymphoma | > 2 | Resistant |
| MJ | Cutaneous T-cell Lymphoma | > 2 | Resistant |
| SW-982 | Synovial Sarcoma | 8.6 | Moderately Sensitive |
| SW-1353 | Chondrosarcoma | 2.0 | Sensitive |
Data compiled from studies on vorinostat sensitivity and resistance.[3][4]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line by Dose Escalation
This protocol describes a general method for generating a cancer cell line with acquired resistance to an inhibitor.
-
Initial Treatment: Culture the parental cancer cell line in the presence of the inhibitor at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor in the culture medium. This is typically done in a stepwise manner.
-
Monitoring: Continuously monitor cell viability and morphology.
-
Selection of Resistant Clones: After several months of continuous culture with increasing drug concentrations, a resistant population should emerge. Single-cell cloning can be performed to isolate highly resistant clones.
-
Confirmation of Resistance: Determine the IC50 of the selected clone and compare it to the parental cell line to confirm the degree of resistance.
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
This assay is used to determine the IC50 of an inhibitor.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Addition of Reagent: Add the viability reagent (e.g., MTT or CCK-8 solution) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to assess the induction of apoptosis following drug treatment.
-
Cell Lysis: Treat sensitive and resistant cells with the inhibitor for a specified time, then harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to compare protein levels between samples.[1][3][5]
Protocol 4: CRISPR/Cas9-Mediated Knock-in of a Point Mutation
This protocol provides a general workflow for introducing a specific point mutation into a gene of interest.
-
Design and Synthesize Components:
-
Design a single guide RNA (sgRNA) that directs the Cas9 nuclease to the target site in the gene.
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation, flanked by homology arms that match the genomic sequence surrounding the target site.
-
-
Transfection: Co-transfect the cancer cells with a plasmid expressing Cas9 and the sgRNA, along with the ssODN donor template.
-
Selection and Screening: Select for successfully transfected cells (e.g., using an antibiotic resistance marker on the plasmid). Screen individual clones by PCR and Sanger sequencing to identify those with the desired knock-in mutation.
-
Validation: Functionally validate the effect of the mutation by assessing the cell line's sensitivity to the inhibitor.
References
- 1. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Cdk/hdac-IN-2 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the in vivo use of Cdk/hdac-IN-2, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that dually targets Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Its mechanism of action involves the simultaneous inhibition of these two classes of enzymes, which can lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death) in cancer cells.[1] By targeting both CDKs and HDACs, this dual inhibitor aims to achieve a synergistic antitumor effect.[2][3]
Q2: What are the potential in vivo toxicities associated with this compound?
While specific in vivo toxicity data for this compound is not extensively published, potential toxicities can be inferred from the known adverse effects of both CDK and HDAC inhibitors as separate classes.
-
HDAC Inhibitor-Related Toxicities: Commonly observed toxicities include gastrointestinal issues (nausea, vomiting, anorexia), constitutional symptoms (fatigue), and hematological effects (thrombocytopenia, neutropenia, anemia).[4][5] Cardiotoxicity, including atrial fibrillation and heart failure, has also been reported with some HDAC inhibitors.[6][7]
-
CDK Inhibitor-Related Toxicities: Cardiotoxicity is a known concern with some kinase inhibitors.[8][9] Other potential adverse effects can vary depending on the specific CDKs targeted.
It is crucial to conduct thorough preclinical toxicity studies to determine the specific toxicity profile of this compound.
Q3: Are there any known LD50 or No-Observed-Adverse-Effect Level (NOAEL) values for this compound?
Currently, there is no publicly available data on the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound. Researchers should determine these values empirically through well-designed dose-range finding and toxicology studies in relevant animal models.
Q4: How can I minimize the in vivo toxicity of this compound in my experiments?
Minimizing in vivo toxicity requires a multi-faceted approach:
-
Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose with the lowest possible toxicity.
-
Formulation Strategies: The formulation of this compound can significantly impact its pharmacokinetic and toxicity profiles. Strategies to consider include:
-
Solubilizing agents: Using appropriate vehicles to ensure the compound is fully solubilized can prevent precipitation and localized toxicity at the injection site.
-
Controlled-release formulations: These can help maintain therapeutic drug levels while avoiding high peak concentrations (Cmax) that are often associated with toxicity.
-
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) can influence the drug's biodistribution and potential for local and systemic toxicity.
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior. Regular blood work and histopathological analysis of key organs are also essential.
Troubleshooting Guides
Problem 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing | - Verify all dose calculations and the concentration of the dosing solution. - Ensure accurate and consistent administration volumes. |
| Acute Toxicity | - Immediately cease dosing and provide supportive care. - Conduct a dose-range finding study with smaller dose increments to establish a maximum tolerated dose (MTD). |
| Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects. - Consider alternative, less toxic vehicles if necessary. |
| Formulation Issues | - Ensure the compound is completely dissolved in the vehicle. - Visually inspect the dosing solution for any precipitation before each administration. |
Problem 2: Significant Body Weight Loss
| Possible Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | - Monitor for signs of diarrhea, vomiting, or reduced food intake. - Consider co-administration of anti-emetic or anti-diarrheal agents, following veterinary consultation. - Evaluate a dose reduction or a less frequent dosing schedule. |
| Systemic Toxicity | - Perform a complete blood count (CBC) and serum chemistry panel to assess for organ damage (e.g., liver, kidney). - Conduct histopathological analysis of major organs at the end of the study. |
| Dehydration | - Monitor for signs of dehydration. - Ensure easy access to water and consider providing supplemental hydration if necessary. |
Problem 3: Abnormal Hematological Findings
| Possible Cause | Troubleshooting Steps |
| Myelosuppression | - Monitor CBCs regularly (e.g., weekly) to detect early signs of anemia, neutropenia, or thrombocytopenia. - Consider dose reduction or interruption if significant cytopenias are observed. - Evaluate the necessity of supportive care, such as growth factor support, in consultation with a veterinarian. |
| Hemolytic Anemia | - Assess for signs of hemolysis, such as elevated bilirubin and reticulocyte counts. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) with a vehicle control group. Use a sufficient number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Start with a low dose, estimated from in vitro efficacy data, and escalate doses in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer this compound via the intended experimental route for a defined period (e.g., single dose or daily for 5-14 days).
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, fur, and feces).
-
Measure body weight daily.
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.
Protocol 2: Assessment of Potential Cardiotoxicity
Objective: To evaluate the potential for this compound to induce cardiotoxicity in vivo.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Study Design: Include a vehicle control group and at least two dose levels of this compound (e.g., the MTD and a lower therapeutic dose).
-
Administration: Dose the animals for a relevant duration (e.g., 14-28 days).
-
Cardiovascular Monitoring:
-
Electrocardiography (ECG): Perform ECG recordings at baseline and at various time points during the study to assess for changes in heart rate, intervals (e.g., QT interval), and arrhythmias.
-
Echocardiography: Conduct echocardiograms to evaluate cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Biomarker Analysis: At the end of the study, collect blood to measure cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT).
-
Histopathology: Collect hearts for histopathological examination to look for signs of myocardial damage, inflammation, or fibrosis.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for in vivo toxicity studies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cdk/hdac-IN-2 protocol modifications for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk/hdac-IN-2. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a dual inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Specifically, it has been shown to inhibit CDK1 and CDK2, as well as HDAC1, HDAC2, and HDAC3.[1] This dual activity allows it to interfere with both cell cycle progression and gene expression regulation.
Q2: What is the expected cellular outcome after treating cells with this compound?
A2: Treatment with this compound is expected to induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death).[1] By inhibiting CDK1/2, the compound blocks the transition of cells from the G2 to the M phase of the cell cycle. The inhibition of HDACs can lead to the expression of tumor suppressor genes and pro-apoptotic proteins, further contributing to cell death.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a solid. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a stock solution of a similar compound, CDK-IN-2, can be prepared at 73 mg/mL (200.65 mM) in fresh DMSO.[2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. Once prepared, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration for my experiments?
A4: The optimal concentration of this compound will be cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on data from other dual CDK/HDAC inhibitors, a starting range of 10 nM to 10 µM is reasonable for initial experiments. For instance, a similar dual inhibitor showed IC50 values in the nanomolar to low micromolar range across various cancer cell lines.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cellular activity observed. | 1. Compound Degradation: Improper storage of the compound or stock solution. 2. Suboptimal Concentration: The concentration used is too low for the specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. 4. Solubility Issues: The compound may have precipitated out of the solution. | 1. Ensure the compound and stock solutions are stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Perform a dose-response curve (e.g., from 10 nM to 50 µM) to determine the optimal concentration for your cell line. 3. Consider using a different cell line or investigating potential resistance pathways (e.g., expression levels of target proteins). 4. After diluting the stock solution in your cell culture medium, visually inspect for any precipitation. If precipitation occurs, consider using a solubilizing agent like Pluronic F-68 in your final dilution. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the plate are more prone to evaporation. 3. Compound Precipitation: Inconsistent dissolution of the compound in the media. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to minimize evaporation from the inner wells. 3. Ensure the compound is fully dissolved in the media before adding it to the cells. Vortex the diluted compound solution gently before application. |
| Unexpected cell morphology or off-target effects. | 1. High Compound Concentration: Concentrations significantly above the IC50 can lead to non-specific toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Contamination: Bacterial or fungal contamination of cell cultures. | 1. Use concentrations at or near the IC50 for your specific cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments. 3. Regularly check your cell cultures for any signs of contamination. |
| Difficulty in reproducing results. | 1. Inconsistent Cell Passage Number: Cellular responses can change with increasing passage number. 2. Variability in Reagents: Different lots of serum or media can affect cell growth and drug response. 3. Inconsistent Incubation Times: Variations in the duration of compound treatment. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Test new lots of reagents before use in critical experiments. 3. Ensure precise and consistent timing for compound addition and the duration of the assay. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various dual CDK/HDAC inhibitors in different cancer cell lines. This data can be used as a reference for designing experiments with this compound, keeping in mind that potencies will vary.
| Compound | Target(s) | Cell Line | IC50 | Reference |
| Compound 8e | CDK9/HDAC1 | MV-4-11 (Leukemia) | 88.4 nM (CDK9), 168.9 nM (HDAC1) | [4] |
| Compound 11k | CDK4/HDAC1 | H460 (Lung), MDA-MB-468 (Breast), HCT116 (Colon), HepG2 (Liver) | 1.20 µM, 1.34 µM, 2.07 µM, 2.66 µM | [3] |
| Quisinostat & Flavopiridol (Combination) | Pan-HDAC & Pan-CDK | Melanoma Cell Lines | Synergistic Reduction in Viability | [5] |
Experimental Protocols & Methodologies
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently add 50 µL of ice-cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[3]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
Signaling Pathways and Experimental Workflows
Diagram of this compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing Compound Efficacy
Caption: Workflow for evaluating this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dual CDK/HDAC Inhibitors: Profiling Cdk/hdac-IN-2 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual-target inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document focuses on the performance and experimental data of a representative inhibitor, here designated as Cdk/hdac-IN-2, in relation to other notable dual CDK/HDAC inhibitors.
The simultaneous inhibition of both CDKs and HDACs has emerged as a promising strategy in cancer therapy. This dual-pronged approach can synergistically induce cell cycle arrest and apoptosis, potentially overcoming drug resistance mechanisms that can arise from single-target therapies[1]. This guide will delve into the specifics of these inhibitors, presenting their inhibitory profiles and the experimental methods used to characterize them.
Introduction to Dual CDK/HDAC Inhibition
Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers[2]. Histone Deacetylases (HDACs) play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes[1]. The rationale behind dual CDK/HDAC inhibition lies in the complementary anti-cancer effects of targeting these two families of enzymes. Inhibiting CDKs directly halts the cell cycle progression, while HDAC inhibition can reactivate the expression of tumor suppressor genes, such as p21, which in turn can also induce cell cycle arrest[3].
This compound: A Representative Profile
Comparative Analysis of Dual CDK/HDAC Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of HDAC1/2 and CDK2-IN-1 alongside other notable dual CDK/HDAC inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | CDK Targets (IC50, nM) | HDAC Targets (IC50, nM) | Reference Compound For | Key Features |
| HDAC1/2 and CDK2-IN-1 | CDK2 (800) | HDAC1 (70,700), HDAC2 (23,100) | This compound Profile | Potent dual inhibitor, blocks cell cycle and induces apoptosis[4]. |
| Compound 8e | CDK9 (88.4) | HDAC1 (168.9) | CDK9/HDAC1 Inhibition | High selectivity for CDK9 and HDAC1[1]. |
| Compound 11k | CDK4 (23.59), CDK6 (128.60) | HDAC1 (61.11), HDAC2 (80.62), HDAC6 (45.33) | CDK4/HDAC Inhibition | Potent enzymatic and anti-proliferative activities, arrests cell cycle in G0/G1 phase[5]. |
| Citarinostat (ACY-241) | No significant CDK inhibition reported. | HDAC6 (2.6), HDAC1 (35), HDAC2 (45), HDAC3 (46) | HDAC6 Selectivity | Orally available, highly selective for HDAC6[2][6]. Referred to as HDAC-IN-2 in some contexts. |
| CDK/HDAC-IN-3 | CDK9 (98.32), CDK12 (98.85), CDK13 (100) | HDAC1 (62.12), HDAC2 (93.28), HDAC3 (82.87) | Broad CDK/HDAC Profile | Potent and selective inhibition of multiple CDKs and HDACs[7]. |
Experimental Protocols
The characterization of dual CDK/HDAC inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.
In Vitro Kinase and HDAC Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific CDK and HDAC isoforms.
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and HDAC enzymes are used. Specific peptide substrates for each enzyme are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds are serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP. For HDAC assays, a fluorescently labeled acetylated substrate is used.
-
Signal Detection:
-
Kinase Assays: The amount of phosphorylated substrate is typically measured using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
HDAC Assays: The reaction is stopped, and a developer solution is added to produce a fluorescent signal that is proportional to the deacetylated substrate.
-
-
Data Analysis: The signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.
-
Cell-Based Assays
-
Objective: To evaluate the effect of the inhibitors on cell proliferation, cell cycle progression, and apoptosis in cancer cell lines.
-
Cell Viability Assay (e.g., MTT or SRB assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
A reagent (MTT or SRB) is added to the wells, which is converted into a colored product by viable cells.
-
The absorbance is measured, and the concentration of inhibitor that reduces cell viability by 50% (GI50) is calculated.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cells are treated with the inhibitor for a defined time (e.g., 24 or 48 hours).
-
The cells are harvested, fixed, and stained with a DNA-binding dye such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Cells are treated with the inhibitor for a set duration.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the targeted signaling pathway and a typical experimental workflow.
Caption: Dual inhibitors block CDKs and HDACs, leading to cell cycle arrest.
Caption: Workflow for evaluating dual CDK/HDAC inhibitors.
Conclusion
The development of dual CDK/HDAC inhibitors represents a significant advancement in the field of oncology. By targeting two critical pathways involved in cancer cell proliferation and survival, these compounds offer the potential for improved efficacy and the ability to overcome resistance to single-agent therapies. The data presented in this guide highlights the varied potency and selectivity profiles of different dual inhibitors, underscoring the importance of continued research to identify compounds with optimal therapeutic windows. The provided experimental protocols serve as a foundation for the robust evaluation of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Dual-Action Cdk/hdac-IN-2 Versus Single-Agent CDK Inhibitors: A Comparative Guide
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy to impede tumor growth and proliferation. While single-agent inhibitors targeting these pathways have shown clinical efficacy, the development of dual-action inhibitors, such as Cdk/hdac-IN-2, presents a novel approach to potentially enhance anti-cancer activity and overcome resistance. This guide provides an objective comparison of the dual this compound inhibitor with the single-agent pan-CDK inhibitors Flavopiridol and Dinaciclib, focusing on their performance backed by experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound , also identified as HDAC1/2 and CDK2-IN-1 (compound 14d), embodies a multi-targeted approach. It simultaneously inhibits the enzymatic activity of HDACs 1, 2, and 3, alongside CDK1 and CDK2[1][2]. HDACs are crucial for the deacetylation of histones and other proteins, and their inhibition leads to chromatin relaxation and altered gene expression, often inducing cell cycle arrest and apoptosis. Concurrently, by targeting CDK1 and CDK2, key regulators of cell cycle progression at the G1/S and G2/M checkpoints, this compound directly halts the proliferative machinery of cancer cells.
In contrast, Flavopiridol (Alvocidib) and Dinaciclib (SCH 727965) are potent pan-CDK inhibitors. Flavopiridol inhibits CDK1, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range, and it also potently inhibits CDK9, a key regulator of transcription. This broad-spectrum inhibition leads to cell cycle arrest at both G1/S and G2/M phases and the induction of apoptosis[3][4]. Dinaciclib is a highly potent inhibitor of CDK1, CDK2, CDK5, and CDK9, also with nanomolar efficacy. Its mechanism of action similarly involves the disruption of cell cycle progression and the induction of apoptosis[5][6].
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the single-agent CDK inhibitors, Flavopiridol and Dinaciclib. It is important to note that the experimental conditions, such as cell lines and assay methodologies, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | HDAC1 | 70.7 |
| HDAC2 | 23.1 | |
| CDK2 | 800 | |
| Flavopiridol | CDK1 | ~40 |
| CDK2 | ~40 | |
| CDK4 | ~40 | |
| CDK6 | ~40 | |
| CDK9 | 20 | |
| Dinaciclib | CDK1 | 3 |
| CDK2 | 1 | |
| CDK5 | 1 | |
| CDK9 | 4 |
Data compiled from multiple sources. Conditions for IC50 determination may vary.
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT116 | Colon Carcinoma | 0.58 |
| A375 | Malignant Melanoma | 0.47 | |
| HepG2 | Hepatocellular Carcinoma | 0.86 | |
| HeLa | Cervical Cancer | 1.05 | |
| H460 | Large Cell Lung Cancer | 1.59 | |
| Flavopiridol | KMH2 | Anaplastic Thyroid Cancer | 0.13 |
| BHT-101 | Anaplastic Thyroid Cancer | 0.12 | |
| CAL62 | Anaplastic Thyroid Cancer | 0.10 | |
| HCT116 | Colon Carcinoma | 0.013 (colony growth) | |
| A2780 | Ovarian Carcinoma | 0.015 (colony growth) | |
| Dinaciclib | HepG2 | Hepatocellular Carcinoma | 0.005 (48h) |
| A2780 | Ovarian Carcinoma | 0.004 (DNA synthesis) | |
| Multiple PDAC lines | Pancreatic Ductal Adenocarcinoma | 0.001 - 0.040 (72h) |
Data compiled from multiple sources. Assay conditions (e.g., incubation time) may vary.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | HCT116 Xenograft | 20 mg/kg, i.p. | Significant antitumor efficacy |
| Flavopiridol | Cholangiocarcinoma Xenograft | Not specified | Potent reduction in tumor growth |
| Rhabdoid Tumor Xenograft | 7.5 mg/kg, i.p., 5 days/week for 2 weeks | Significant decrease in tumor growth | |
| Dinaciclib | T-ALL Xenograft | Not specified | Extended survival of mice |
| A2780 Ovarian Xenograft | 8-48 mg/kg, i.p., daily for 10 days | 70-96% tumor inhibition |
Data compiled from multiple sources. Specifics of the models and treatment protocols may differ.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Flavopiridol, or Dinaciclib) for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the test compound for the specified duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X binding buffer and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways targeted by this compound and single-agent CDK inhibitors.
Caption: A typical experimental workflow for determining the IC50 value of an inhibitor.
Conclusion
The comparison between the dual-action inhibitor this compound and single-agent pan-CDK inhibitors like Flavopiridol and Dinaciclib highlights two distinct therapeutic strategies. This compound offers the potential for synergistic anti-cancer effects by simultaneously targeting two crucial pathways involved in cell proliferation and gene regulation. The available data suggests that this compound exhibits potent anti-proliferative activity across various cancer cell lines, albeit with a higher IC50 for its CDK targets compared to the single-agent inhibitors.
Flavopiridol and Dinaciclib, on the other hand, demonstrate extremely potent, broad-spectrum inhibition of CDKs, leading to robust cell cycle arrest and apoptosis. Their efficacy has been demonstrated in numerous preclinical and clinical studies.
The choice between a dual-target and a single-pathway inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the potential for synergistic effects or the need for potent, targeted inhibition of the CDK pathway. Further head-to-head comparative studies using standardized experimental conditions are warranted to definitively delineate the relative advantages of each approach. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these promising anti-cancer agents.
References
- 1. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
Dual-Action Cdk/hdac-IN-2 Poised to Overcome Limitations of Single-Agent HDAC Inhibitors
For Immediate Release
[City, State] – The landscape of epigenetic cancer therapy is evolving with the development of dual-action inhibitors that simultaneously target multiple pathways implicated in tumor growth and survival. One such promising candidate, Cdk/hdac-IN-2, a potent inhibitor of both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), is demonstrating the potential to overcome the efficacy limitations and resistance mechanisms associated with single-agent HDAC inhibitors. This comparison guide provides a detailed analysis of this compound versus traditional HDAC inhibitors, supported by available preclinical data and detailed experimental methodologies.
Introduction to HDAC and CDK Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes. HDAC inhibitors counteract this process, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1] Several single-agent HDAC inhibitors, such as Vorinostat, Panobinostat, Belinostat, and Romidepsin, have been approved for the treatment of various hematological malignancies.[2][3]
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are critical for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. CDK inhibitors, by blocking the activity of these kinases, can induce cell cycle arrest and apoptosis.[4][5]
The rationale for developing dual CDK/HDAC inhibitors like this compound stems from the synergistic anti-tumor effects observed when these two pathways are targeted simultaneously.[6][7][8] This dual-inhibition strategy aims to enhance therapeutic efficacy, overcome drug resistance, and potentially broaden the therapeutic window compared to single-agent therapies.[2]
This compound: A Dual-Action Inhibitor
This compound is a small molecule inhibitor designed to potently and simultaneously block the activity of specific HDAC and CDK isoforms. Preclinical data indicates that this compound inhibits HDAC1, HDAC2, and HDAC3, as well as CDK1 and CDK2. This dual activity is expected to induce a more profound and sustained anti-proliferative effect compared to inhibiting either target alone.
Performance Comparison: this compound vs. Single-Agent HDAC Inhibitors
While direct head-to-head comparative studies of this compound against a comprehensive panel of single-agent HDAC inhibitors are limited in the public domain, we can infer its potential advantages based on the known limitations of single-agent therapies and the synergistic effects of dual inhibition. Single-agent HDAC inhibitors often face challenges with innate or acquired resistance and may have a limited therapeutic index. Dual inhibitors, by targeting two distinct and critical cancer pathways, may circumvent these issues.
To provide a comparative perspective, the following tables summarize publicly available IC50 data for various dual CDK/HDAC inhibitors and single-agent HDAC inhibitors. It is important to note that these values were determined in different studies and under varying experimental conditions, and therefore should be interpreted with caution.
Table 1: Inhibitory Activity (IC50) of Dual CDK/HDAC Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| This compound | HDAC1/2/3, CDK1/2 | Data not publicly available | - | - |
| Compound 11k | HDAC1, CDK4 | HDAC1: 61.11 nM, CDK4: 23.59 nM | HCT116, MDA-MB-468 | [9][10] |
| Compound 8e | HDAC1, CDK9 | HDAC1: 168.9 nM, CDK9: 88.4 nM | MV-4-11 | [6] |
| Compound 7c | HDAC2, CDK2 | HDAC2: 0.25 nM, CDK2: 0.30 nM | A375, HCT116, H460, Hela | [11][12] |
| Compound 14a | HDAC2, CDK2 | HDAC2: 0.24 nM, CDK2: 0.56 nM | A375, HCT116, H460, Hela | [11][12] |
Table 2: Inhibitory Activity (IC50) of Single-Agent HDAC Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| Vorinostat | Pan-HDAC | ~10 nM (cell-free) | [3][13] |
| Panobinostat | Pan-HDAC | 5 nM (cell-free) | [3] |
| Belinostat | Pan-HDAC | 27 nM (cell-free) | [14] |
| Romidepsin | HDAC1/2 | HDAC1: 36 nM, HDAC2: 47 nM (cell-free) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the performance of HDAC and CDK inhibitors.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic HDAC substrate are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20).[1]
-
Compound Incubation: The test compound (e.g., this compound or a single-agent HDAC inhibitor) at various concentrations is pre-incubated with the HDAC enzyme in a 384-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction. The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[1]
-
Signal Development: An HDAC developer reagent is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[1]
-
Data Acquisition: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of a compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9]
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration.
Apoptosis Assay
This assay quantifies the induction of programmed cell death (apoptosis) by a compound.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.[8]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CDK and HDAC inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of First-in-Class Dual EZH2/HDAC Inhibitor: Biochemical Activity and Biological Evaluation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Analysis of CDK Inhibitor Action on Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide: Fimepinostat (CUDC-907) vs. Vorinostat (SAHA) in Oncology Research
In the landscape of epigenetic and signaling pathway-targeted cancer therapies, both single-target and multi-target inhibitors are crucial tools for researchers. This guide provides a detailed comparison of Vorinostat (SAHA), a pan-histone deacetylase (HDAC) inhibitor, and Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and HDAC. Due to the limited public information on a compound specifically named "Cdk/hdac-IN-2," this comparison utilizes the well-characterized dual inhibitor Fimepinostat as a representative multi-target agent to contrast with the established single-pathway inhibitor, Vorinostat.
This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the biochemical activity, cellular effects, and mechanistic pathways of these two compounds, supported by experimental data and detailed protocols.
Overview and Mechanism of Action
Vorinostat (SAHA) is a potent, non-selective HDAC inhibitor that targets class I, II, and IV HDACs.[1] By inhibiting these enzymes, Vorinostat leads to the accumulation of acetylated histones and other proteins, resulting in chromatin relaxation and altered gene expression.[2][3] This ultimately induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).
Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable dual inhibitor of class I PI3K and pan-HDAC enzymes.[5][6] This dual-targeting approach is designed to simultaneously block the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer, and induce epigenetic modifications through HDAC inhibition.[5] This combined action is intended to produce synergistic anti-tumor effects and potentially overcome resistance mechanisms associated with single-agent therapies. Fimepinostat has been evaluated in clinical trials for various hematological malignancies.[7][8]
Quantitative Performance Data
The following tables summarize the in vitro potency of Vorinostat and Fimepinostat against their respective targets and various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| Vorinostat | HDAC1 | ~10 |
| HDAC2 | <86 | |
| HDAC3 | ~20 | |
| HDAC6 | <86 | |
| Fimepinostat | PI3Kα | 19 |
| PI3Kβ | 54 | |
| PI3Kδ | 39 | |
| HDAC1 | 1.7 | |
| HDAC2 | 5.0 | |
| HDAC3 | 1.8 | |
| HDAC6 | 27 | |
| HDAC10 | 2.8 |
Data compiled from multiple sources.[9][10][11]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Vorinostat | DOHH2 | B-cell Lymphoma | >1000 |
| Granta-519 | B-cell Lymphoma | >1000 | |
| Pfeiffer | B-cell Lymphoma | ~2000 | |
| HuT78 | Cutaneous T-cell Lymphoma | 2062 | |
| MJ | Cutaneous T-cell Lymphoma | 2697 | |
| Fimepinostat | DOHH2 | B-cell Lymphoma | 1 |
| Granta-519 | B-cell Lymphoma | 7 | |
| Pfeiffer | B-cell Lymphoma | 4 | |
| HuH-7 | Hepatocellular Carcinoma | 4.57 - 17.76 | |
| SMMC-7721 | Hepatocellular Carcinoma | 4.57 - 17.76 |
Data compiled from multiple sources.[9][12]
Signaling Pathways and Cellular Effects
Vorinostat Signaling Pathway
Vorinostat's primary mechanism involves the inhibition of HDACs, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene transcription, affecting multiple downstream pathways. Key cellular consequences include cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways. Vorinostat has also been shown to modulate the T-cell receptor, MAPK, and JAK-STAT signaling pathways.[2]
Caption: Vorinostat inhibits HDACs, leading to increased acetylation and downstream effects.
Fimepinostat Signaling Pathway
Fimepinostat simultaneously targets two critical oncogenic pathways. By inhibiting PI3K, it blocks the activation of AKT and mTOR, crucial for cell growth, proliferation, and survival. Concurrently, its HDAC inhibitory activity, similar to Vorinostat, leads to epigenetic modifications that promote the expression of tumor suppressor genes and induce apoptosis. The dual inhibition is designed to create a synergistic anti-tumor effect.
Caption: Fimepinostat dually inhibits PI3K and HDAC pathways for synergistic anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the inhibitors.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Vorinostat or Fimepinostat) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of the compounds on HDAC enzyme activity.
-
Reagent Preparation: Prepare the HDAC substrate, developer, and the test compound dilutions in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound (or vehicle control), and the purified HDAC enzyme.
-
Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution. Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Western Blotting for Histone Acetylation
This method is used to confirm the intracellular activity of HDAC inhibitors by measuring the acetylation status of histones.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
Vorinostat and Fimepinostat represent two distinct strategies in cancer therapy. Vorinostat, as a single-agent HDAC inhibitor, has established clinical utility and serves as a foundational tool for studying the role of histone acetylation in cancer. Fimepinostat exemplifies a multi-targeting approach, aiming to achieve a more profound and durable anti-tumor response by simultaneously inhibiting two key oncogenic pathways. The choice between these inhibitors in a research context will depend on the specific cancer model, the signaling pathways of interest, and the therapeutic hypothesis being investigated. This guide provides the foundational data and methodologies to aid in the rational selection and application of these compounds in preclinical cancer research.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk/hdac-IN-2 compared to Flavopiridol
An Objective Comparison of Cdk/hdac-IN-2 and Flavopiridol for Researchers
In the landscape of cancer therapeutics, inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represent two critical classes of targeted agents. Flavopiridol, a pioneering pan-CDK inhibitor, has been extensively studied for its potent anti-proliferative effects. More recently, dual-target inhibitors such as this compound have emerged, founded on the rationale that simultaneously blocking cell cycle progression and epigenetic regulation can produce synergistic anti-tumor activity and potentially overcome drug resistance.[1][2][3]
This guide provides an objective comparison of a representative dual CDK/HDAC inhibitor and the well-established CDK inhibitor Flavopiridol, supported by experimental data and detailed protocols for the scientific community.
Flavopiridol (Alvocidib) is a synthetic flavonoid that functions as a broad-spectrum CDK inhibitor.[4] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, and most potently, the transcriptional kinase CDK9.[5][6] This widespread inhibition leads to two primary anti-cancer effects:
-
Cell Cycle Arrest: By inhibiting CDKs essential for cell cycle progression (CDK1, 2, 4, 6), Flavopiridol can induce G1 and G2 phase arrest.[7]
-
Transcriptional Inhibition: Potent inhibition of the CDK9/Cyclin T complex prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of short-lived anti-apoptotic proteins like Mcl-1.[6]
This compound represents a class of dual-function inhibitors designed to engage two distinct, yet complementary, cancer targets.[8]
-
CDK Inhibition: Like Flavopiridol, it targets key cell cycle kinases such as CDK1 and CDK2, leading to cell cycle arrest.[8]
-
HDAC Inhibition: It simultaneously inhibits Class I HDAC enzymes (HDAC1, 2, 3).[8] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as the CDK inhibitor p21.[3][9]
The combined action is hypothesized to create a potent synergistic effect, where CDK inhibition directly halts cell proliferation while HDAC inhibition reactivates the cell's own tumor-suppressing machinery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flavopiridol and histone deacetylase inhibitors promote mitochondrial injury and cell death in human leukemia cells that overexpress Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dual CDK/HDAC Inhibition: A Comparative Guide to Overcoming Drug Resistance
In the landscape of oncology, the emergence of drug resistance remains a critical obstacle to effective cancer therapy. A promising strategy to circumvent this challenge is the dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This approach targets two fundamental cellular processes—cell cycle progression and epigenetic regulation—to induce synergistic anti-tumor effects, particularly in cell lines that have developed resistance to standard treatments.
This guide provides a comparative analysis of the efficacy of dual CDK/HDAC inhibition in drug-resistant cancer cell lines. As information on a specific "Cdk/hdac-IN-2" is not publicly available, this guide will focus on two well-documented approaches: a combination therapy of Quisinostat (an HDAC inhibitor) and Flavopiridol (a pan-CDK inhibitor), and a single-agent dual inhibitor, CUDC-101, which targets HDAC, EGFR, and HER2.
Comparative Efficacy in Drug-Resistant Cell Lines
The synergistic effect of co-inhibiting CDKs and HDACs has been demonstrated to be effective in various drug-resistant cancer models. Below is a summary of the inhibitory concentrations (IC50) of combination therapy and a dual-target inhibitor in both sensitive and resistant cell lines.
| Therapy/Compound | Cancer Type | Cell Line | Resistance Mechanism | IC50 (nM) |
| Quisinostat | Melanoma | MM249 | BRAF V600E inhibitor sensitive | 12.8 |
| Melanoma | MM249-R | BRAF V600E inhibitor resistant | 10.3 | |
| Melanoma | SK-MEL28 | BRAF V600E inhibitor sensitive | 28.1 | |
| Melanoma | SK-MEL28-R | BRAF V600E inhibitor resistant | 18.5 | |
| Flavopiridol | Melanoma | MM249 | BRAF V600E inhibitor sensitive | 107.5 |
| Melanoma | MM249-R | BRAF V600E inhibitor resistant | 77.1 | |
| Melanoma | SK-MEL28 | BRAF V600E inhibitor sensitive | 74.3 | |
| Melanoma | SK-MEL28-R | BRAF V600E inhibitor resistant | 62.9 | |
| CUDC-101 | NSCLC | H3255 | Erlotinib Sensitive | 232.7 |
| NSCLC | H3255 L861Q | Erlotinib Resistant (L861Q mutation) | 607.4 | |
| NSCLC | PC-9 | Erlotinib Sensitive | 210.3 | |
| NSCLC | PC-9 L861Q | Erlotinib Resistant (L861Q mutation) | 373.3 |
Data Interpretation: The combination of Quisinostat and Flavopiridol demonstrates potent cytotoxicity in both BRAF inhibitor-sensitive and -resistant melanoma cell lines, with the resistant lines showing comparable or even slightly increased sensitivity.[1] This suggests that dual CDK/HDAC inhibition can overcome acquired resistance to targeted BRAF therapy. Similarly, the multi-targeted inhibitor CUDC-101 retains significant activity against non-small cell lung cancer (NSCLC) cell lines with acquired resistance to the EGFR inhibitor erlotinib, although with a moderately higher IC50 compared to the sensitive parental lines.[2]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key assays used to evaluate the efficacy of CDK/HDAC inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitor(s) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor(s) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Conclusion
The dual inhibition of CDKs and HDACs presents a powerful strategy to combat drug resistance in cancer. Both combination therapies, such as with Quisinostat and Flavopiridol, and single-agent dual inhibitors like CUDC-101 have demonstrated the ability to overcome resistance mechanisms in preclinical models. The data strongly suggest that this therapeutic approach warrants further investigation and holds significant promise for the treatment of refractory tumors. The provided experimental protocols offer a foundation for researchers to further explore and validate the efficacy of novel CDK/HDAC inhibitors in various cancer contexts.
References
Validating Cdk/hdac-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of Cdk/hdac-IN-2, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This document outlines key experimental approaches, presents available data for this compound and alternative compounds, and offers detailed protocols for reproducing these critical experiments.
This compound is a potent small molecule inhibitor targeting HDACs 1, 2, and 3, as well as CDKs 1 and 2.[1] The dual inhibition of these key enzyme families, which are critically involved in cell cycle progression and epigenetic regulation, presents a promising strategy for cancer therapy. Validating that such a compound reaches and interacts with its intended intracellular targets is a crucial step in preclinical drug development. This guide explores established methodologies for confirming target engagement in a cellular context.
Cellular Target Engagement Assays: A Comparative Overview
Several robust methods are available to quantify the interaction of a compound with its target protein within intact cells. These assays provide more physiologically relevant data than traditional biochemical assays, as they account for cell permeability, efflux, and off-target effects. The most common and powerful techniques include the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA®), and Chemoproteomics.
| Assay | Principle | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | High-throughput, quantitative, real-time measurements in live cells, can determine affinity and residence time. | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer. |
| CETSA® | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | Label-free, can be used with endogenous proteins, applicable to various sample types (cells, tissues). | Lower throughput than NanoBRET™, may not be suitable for all targets, indirect measurement of binding. |
| Chemoproteomics | Affinity-based pulldown or activity-based profiling using chemical probes to identify compound targets and off-targets on a proteome-wide scale. | Unbiased, proteome-wide analysis, can identify novel targets and off-targets. | Technically complex, often requires compound modification, may not be quantitative for target engagement. |
Comparative Analysis of this compound and Alternative Inhibitors
Table 1: Biochemical IC50 Values of this compound and Other Dual CDK/HDAC Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) |
| This compound | HDAC1, HDAC2, HDAC3, CDK1, CDK2 | Data not publicly available |
| Compound 7c | HDAC2, CDK2 | 0.25 (HDAC2), 0.30 (CDK2) |
| Compound 14a | HDAC2, CDK2 | 0.24 (HDAC2), 0.56 (CDK2) |
| Compound 8e | HDAC1, CDK9 | 168.9 (HDAC1), 88.4 (CDK9) |
Table 2: Cellular Target Engagement and Anti-proliferative IC50 Values of Selected Single-Target Inhibitors
| Compound | Target(s) | Assay | Cell Line | IC50/EC50 (nM) |
| Palbociclib | CDK4/6 | Proliferation | MDA-MB-231 | 850 |
| Flavopiridol | Pan-CDK | Proliferation | BHT-101 | 120 |
| Vorinostat (SAHA) | Pan-HDAC | Proliferation | Various | ~500 - 5000 |
| Panobinostat | Pan-HDAC | Proliferation | Various | ~10 - 50 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the key signaling pathways and workflows.
Figure 1: Simplified signaling pathway of CDK and HDAC inhibition by this compound.
Figure 2: General workflow for the NanoBRET™ Target Engagement Assay.
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocols
NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent affinity of this compound for its CDK and HDAC targets in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused CDK1, CDK2, HDAC1, HDAC2, and HDAC3
-
Appropriate fluorescent tracers for each target
-
Opti-MEM™ I Reduced Serum Medium
-
This compound and control compounds
-
Nano-Glo® Live Cell Reagent
-
White, 96-well assay plates
-
BRET-capable plate reader
Method:
-
Cell Plating: Seed HEK293 cells in white, 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect cells with the appropriate NanoLuc®-fusion vector for the target of interest.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in Opti-MEM™.
-
Tracer Addition: Add the fluorescent tracer to the compound dilutions at the recommended concentration.
-
Cell Treatment: Remove the growth medium from the cells and add the compound/tracer mixture.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).
-
Substrate Addition: Add Nano-Glo® Live Cell Reagent to each well.
-
BRET Measurement: Immediately read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Objective: To demonstrate target engagement of this compound by observing a thermal stabilization of its CDK and HDAC targets.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target proteins (CDK1, CDK2, HDAC1, HDAC2, HDAC3)
-
Western blot or ELISA reagents
-
Thermal cycler or heating block
Method:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash with PBS.
-
Aliquoting and Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Clarification: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
Validating the cellular target engagement of dual-acting inhibitors like this compound is essential for their preclinical development. While direct cellular engagement data for this specific compound is limited, the methodologies of NanoBRET™ and CETSA® provide robust frameworks for its evaluation. By comparing the biochemical potency of this compound with the established cellular target engagement profiles of other CDK and HDAC inhibitors, researchers can infer its likely cellular activity and design experiments to confirm its mechanism of action. The detailed protocols provided herein offer a starting point for laboratories to independently verify the target engagement of this compound and other novel inhibitors.
References
Dual CDK/HDAC Inhibition with Cdk/hdac-IN-2: A Comparative Guide for Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) represents a promising strategy in cancer therapy. This approach aims to synergistically attack cancer cell proliferation and survival by targeting two distinct but interconnected cellular processes. This guide provides a comparative overview of the dual CDK/HDAC inhibitor, Cdk/hdac-IN-2, in the context of its potential in combination with conventional chemotherapy.
This compound: A Profile
This compound, also identified as HDAC1/2 and CDK2-IN-1 (CAS 2418559-01-8), is a potent dual inhibitor targeting HDAC1, HDAC2, and CDK2. Preclinical studies have demonstrated its ability to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, alongside exhibiting in vivo antitumor activity.
Performance Data: this compound and Comparators
The following tables summarize the in vitro efficacy of this compound and other dual CDK/HDAC inhibitors against a panel of human cancer cell lines.
Table 1: Single-Agent Antiproliferative Activity of Dual CDK/HDAC Inhibitors (IC50 values)
| Compound | H460 (Lung) | A375 (Melanoma) | HepG2 (Liver) | HCT116 (Colon) | HeLa (Cervical) | MDA-MB-468 (Breast) |
| This compound | 1.59 µM | 0.47 µM | 0.86 µM | 0.58 µM | 1.05 µM | - |
| Compound 11k | 1.20 µM | - | 2.66 µM | 2.07 µM | - | 1.34 µM |
| Cdk/hdac-IN-3 | - | - | - | - | - | - |
Note: A dash (-) indicates that data was not available in the reviewed literature.
Table 2: Enzymatic Inhibitory Activity of Dual CDK/HDAC Inhibitors (IC50 values)
| Compound | HDAC1 | HDAC2 | HDAC6 | CDK2 | CDK4 | CDK9 |
| This compound | 70.7 nM | 23.1 nM | - | 0.80 µM | - | - |
| Compound 11k | 61.11 nM | 80.62 nM | 45.33 nM | - | 23.59 nM | - |
| Cdk/hdac-IN-3 | 62.12 nM | 93.28 nM | - | - | - | 98.32 nM |
Combination with Chemotherapy: Evidence for Synergy
The rationale for combining CDK/HDAC inhibitors with chemotherapy lies in their potential to enhance the cytotoxic effects of traditional anticancer agents. While direct quantitative data on the synergistic effects of this compound in combination with specific chemotherapies is limited in the currently available literature, extensive research on combining single-agent HDAC and CDK inhibitors with chemotherapy provides a strong basis for this approach. Studies have shown that HDAC inhibitors can sensitize cancer cells to platinum-based drugs like cisplatin, taxanes such as paclitaxel, and anthracyclines like doxorubicin. The proposed mechanisms include the relaxation of chromatin structure, which allows for better access of DNA-damaging agents, and the modulation of key cellular pathways involved in cell cycle control and apoptosis.
Table 3: Overview of Preclinical Studies on CDK/HDAC Inhibition in Combination with Chemotherapy
| Inhibitor(s) | Chemotherapy Agent | Cancer Type | Key Findings | Quantitative Synergy Data |
| Quisinostat (HDACi) + Flavopiridol (CDKi) | - | Melanoma | Synergistic reduction in cell viability and induction of apoptosis.[1] | Combination Index (CI) values reported. |
| Panobinostat (HDACi) + Abemaciclib (CDKi) | - | Pancreatic Cancer | Synergistic effects on cell death.[2] | CI values reported. |
| Entinostat (HDACi) + Dinaciclib (CDKi) | Doxorubicin | Multiple Myeloma | Combination was highly synergistic. | CI values reported. |
| HDAC Inhibitors | Paclitaxel | Endometrial, Ovarian, Breast Cancer | Synergistic inhibition of cell growth and induction of apoptosis.[3][4] | CI values reported in some studies. |
| HDAC Inhibitors | Cisplatin | Various Solid Tumors | Enhanced cytotoxicity and induction of apoptosis.[5][6] | Qualitative descriptions of synergy. |
| HDAC Inhibitors | Doxorubicin | Breast Cancer | Enhanced inhibition of cancer cell proliferation.[7] | Qualitative descriptions of synergy. |
Signaling Pathways and Experimental Workflow
The interplay between CDK and HDAC inhibition and its combined effect with chemotherapy can be visualized through the following diagrams.
Caption: Proposed signaling pathway of this compound and chemotherapy.
Caption: Experimental workflow for assessing synergy.
Caption: Logical relationship of combination therapy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
This compound is a promising dual inhibitor with potent anti-proliferative and pro-apoptotic activity against a range of cancer cell lines. While direct evidence for its synergistic effects with chemotherapy is still emerging, the wealth of data supporting the combination of single-agent CDK and HDAC inhibitors with conventional anticancer drugs provides a strong rationale for its further investigation in combination regimens. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this and other dual-target inhibitors in the ongoing effort to develop more effective cancer treatments.
References
- 1. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A genomic approach to predict synergistic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 6. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New synergistic combination therapy approaches with HDAC inhibitor quisinostat, cisplatin or PARP inhibitor talazoparib for urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk/hdac-IN-2 (ACY-241/Citarinostat) Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dual Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) inhibitor, Cdk/hdac-IN-2, also known as ACY-241 or Citarinostat. The potency and selectivity of this compound are compared with established pan-HDAC and pan-CDK inhibitors, Vorinostat and Flavopiridol, respectively. This objective comparison is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound and comparator compounds is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were collated from various biochemical assays.
| Target | This compound (ACY-241/Citarinostat) IC50 (nM) | Vorinostat IC50 (nM) | Flavopiridol IC50 (nM) |
| HDACs | |||
| HDAC1 | 35[1][2][3] | 10[4] | Not Reported |
| HDAC2 | 45[1][2][3] | Not Reported | Not Reported |
| HDAC3 | 46[1][2][5] | 20[4] | Not Reported |
| HDAC6 | 2.6[1][5][6] | Not Reported | Not Reported |
| HDAC8 | 137[1][2] | Not Reported | Not Reported |
| CDKs | |||
| CDK1 | Not Reported | Not Reported | 30 |
| CDK2 | Not Reported | Not Reported | 170 |
| CDK4 | Not Reported | Not Reported | 100 |
| CDK9 | Not Reported | Not Reported | 20-64 |
Note: While this compound is described as a dual CDK/HDAC inhibitor, specific IC50 values for its activity against CDK isoforms were not available in the reviewed literature. The compound demonstrates high potency and selectivity for HDAC6 over other HDAC isoforms.
Experimental Protocols
The determination of the inhibitory potency (IC50 values) of the compounds listed above typically involves in vitro enzymatic assays. The general principles of these assays are outlined below.
Histone Deacetylase (HDAC) Inhibitor Screening Assay
A common method for determining HDAC inhibition is a fluorometric assay.
Principle: This assay utilizes a substrate containing an acetylated lysine residue, which is linked to a fluorophore. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which cleaves the deacetylated substrate and releases the fluorophore, resulting in a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. When an inhibitor is present, the HDAC activity is reduced, leading to a decrease in the fluorescent signal.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and the fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, Vorinostat) in a 96-well microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Development: A developer solution, often containing a protease, is added to stop the enzymatic reaction and release the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclin-Dependent Kinase (CDK) Inhibitor Screening Assay
The potency of CDK inhibitors is often assessed using a kinase activity assay, which measures the phosphorylation of a substrate.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by a CDK/cyclin complex. The level of phosphorylation is then quantified, often using methods like radioactivity, fluorescence, or luminescence. A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency.
General Protocol:
-
Enzyme and Substrate Preparation: A purified, active CDK/cyclin complex (e.g., CDK2/Cyclin E) and a suitable substrate (e.g., a peptide or protein like Histone H1 or Rb protein) are prepared in a kinase assay buffer.
-
Inhibitor Incubation: The CDK/cyclin complex is pre-incubated with various concentrations of the test inhibitor (e.g., Flavopiridol).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P, or a modified ATP for non-radioactive methods).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radioactive assays, this may involve capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-based format.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the interplay between CDK and HDAC in cell cycle regulation and a general workflow for inhibitor screening.
Caption: Interplay of CDK and HDAC pathways in cell cycle control.
Caption: General workflow for in vitro enzyme inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. citarinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro an… [ouci.dntb.gov.ua]
- 5. selleckchem.com [selleckchem.com]
- 6. Carinostat (ACY-241) | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
Navigating the Translational Gap: A Comparative Guide to the Preclinical to Clinical Journey of Dual CDK/HDAC Inhibitors Like Cdk/hdac-IN-2
For researchers, scientists, and drug development professionals, the path from a promising preclinical compound to a clinically effective therapeutic is fraught with challenges. Cdk/hdac-IN-2, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), represents a compelling therapeutic strategy, particularly in oncology. However, its successful clinical translation hinges on overcoming key preclinical hurdles. This guide provides a comparative analysis of the preclinical data essential for advancing dual CDK/HDAC inhibitors, using data from analogous compounds to illuminate the path forward for molecules like this compound.
The rationale for developing dual CDK/HDAC inhibitors is rooted in the synergistic potential of targeting two critical pathways in cancer progression. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1] HDACs, on the other hand, are involved in the epigenetic regulation of gene expression; their inhibition can reactivate tumor suppressor genes and induce cell death.[2][3] The simultaneous inhibition of both targets has been shown to enhance anti-tumor effects and potentially overcome drug resistance that can emerge from targeting a single pathway.[4][5]
This compound specifically targets HDAC1, 2, and 3, and CDK1 and 2.[6] While specific preclinical data for this compound is not publicly available, indicating its early stage of development, we can draw valuable insights from other dual CDK/HDAC inhibitors that have progressed further in preclinical studies.
Comparative Preclinical Data of Dual CDK/HDAC Inhibitors
To understand the preclinical benchmarks this compound will need to meet, we can examine data from other experimental dual inhibitors. The following tables summarize key in vitro and in vivo preclinical data from representative compounds found in the literature.
| Compound | Target Profile | In Vitro Potency (IC50) | Key In Vitro Effects |
| Compound 7c [7] | HDAC2, CDK2 | HDAC2: 0.25 nM, CDK2: 0.30 nM | Potent anti-proliferative activity, G2/M cell cycle arrest, apoptosis induction. |
| Compound 14a [7] | HDAC2, CDK2 | HDAC2: 0.24 nM, CDK2: 0.56 nM | Significant inhibition of cancer cell migration. |
| Compound 8e [4] | CDK9, HDAC1 | CDK9: 88.4 nM, HDAC1: 168.9 nM | Anti-proliferative against hematological and solid tumor cells, induces apoptosis and S phase arrest. |
| Flavopiridol + Quisinostat (Combination)[8][9] | pan-CDK, pan-HDAC | Synergistic reduction in cell viability in melanoma cell lines. | Induction of apoptosis, effective against BRAF inhibitor-resistant melanoma. |
Table 1: Comparative In Vitro Efficacy of Dual CDK/HDAC Inhibitors
| Compound | Animal Model | Dosing & Administration | Efficacy | Key In Vivo Findings |
| Compound 7c [7] | HCT116 Xenograft (Mice) | Intraperitoneal | Potent in vivo anti-tumor efficacy. | Favorable pharmacokinetic properties with an intraperitoneal bioavailability of 63.6%. |
| Flavopiridol + Quisinostat (Combination)[8] | Melanoma PDX Model (Mice) | Intraperitoneal | Significantly reduced tumor growth and induced tumor regression. | The combination was effective without increasing adverse effects. |
| Compound from He et al. [4] | A549 Xenograft (Mice) | Not specified | Significant anti-tumor efficacy. | Induced apoptosis and S-phase arrest in cancer cell lines. |
Table 2: Comparative In Vivo Efficacy of Dual CDK/HDAC Inhibitors
Key Preclinical to Clinical Translation Challenges
The journey of a dual inhibitor like this compound from the lab to the clinic is marked by several significant challenges that must be addressed through rigorous preclinical evaluation.
1. Demonstrating Synergistic Efficacy and Overcoming Resistance: A primary rationale for dual inhibitors is to achieve a therapeutic effect greater than the sum of its parts. Preclinical studies must unequivocally demonstrate this synergy. For instance, the combination of the pan-CDK inhibitor flavopiridol and the broad-spectrum HDAC inhibitor quisinostat showed a synergistic reduction in the viability of all tested melanoma cell lines, including those resistant to BRAF inhibitors.[9]
2. Achieving a Favorable Pharmacokinetic Profile: The ability of a drug to reach its target in the body at an effective concentration and for a sufficient duration is critical. As seen with Compound 7c, which demonstrated an intraperitoneal bioavailability of 63.6% in mice, favorable pharmacokinetic properties are a key determinant of in vivo efficacy.[7] Suboptimal pharmacokinetics remains a major hurdle for many small molecule inhibitors.
3. Managing On-Target and Off-Target Toxicities: Inhibiting fundamental cellular processes like cell cycle progression and gene transcription carries an inherent risk of toxicity to healthy tissues. Preclinical toxicology studies are essential to identify potential adverse effects. While the combination of flavopiridol and quisinostat was effective in a preclinical model without increasing adverse effects, careful dose-finding and toxicity assessments are paramount.[8] The in vitro toxicity of compounds 8e and 9e against normal peripheral blood mononuclear cells was assessed to ensure a therapeutic window.[4]
4. Establishing a Clear Mechanistic Rationale: A deep understanding of the compound's mechanism of action is crucial for identifying predictive biomarkers and selecting the right patient populations for clinical trials. The synergistic effect of CDK and HDAC inhibition is often attributed to the induction of cell cycle arrest and apoptosis.[7][8] For example, HDAC inhibition can upregulate the CDK inhibitor p21, leading to cell cycle arrest.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of dual CDK/HDAC inhibitors.
In Vitro Kinase and HDAC Assays: Enzymatic assays are performed to determine the inhibitory activity of the compound against purified CDK and HDAC enzymes. Typically, a luminescent kinase assay (e.g., ADP-Glo™) is used for CDKs, measuring the amount of ADP produced. For HDACs, a fluorometric assay is common, where a fluorogenic substrate is deacetylated by the enzyme, releasing a fluorescent molecule. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of the compound on cancer cell lines, assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are employed. Cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a specified period (e.g., 72 hours). The percentage of viable cells is then determined relative to untreated controls to calculate the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the inhibitor on cell cycle progression. Cancer cells are treated with the compound for a set time (e.g., 24-48 hours), then harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[8]
Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed by various methods. Annexin V/PI staining followed by flow cytometry is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. Western blotting for the cleavage of PARP is another indicator of apoptosis.[9]
In Vivo Xenograft Studies: To evaluate anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice (xenograft model). Once tumors are established, mice are treated with the investigational drug or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors and organs may be harvested for further analysis, such as histology and biomarker studies.[7][8]
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, it is administered to animals (e.g., mice) via different routes (e.g., intravenous and oral). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This data is used to calculate key pharmacokinetic parameters such as bioavailability, half-life, and clearance.[7]
Visualizing the Pathway and Workflow
To better understand the complex interactions and processes involved, the following diagrams illustrate the signaling pathway targeted by dual CDK/HDAC inhibitors and a typical preclinical experimental workflow.
Caption: Dual inhibition of CDK and HDAC signaling pathways.
References
- 1. Synergistic Efficacy of CDK4/6 Inhibitor Abemaciclib and HDAC Inhibitor Panobinostat in Pancreatic Cancer Cells [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Dual CK2/HDAC1 Inhibitors with Nanomolar Inhibitory Activity against Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk/hdac-IN-2: A Guide for Laboratory Professionals
For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) for Cdk/hdac-IN-2, with the CAS number 2580938-58-3, was not publicly available in the conducted search. The disposal procedures outlined below are based on general best practices for handling chemical compounds of unknown hazard and should be adapted once a comprehensive SDS is obtained from the supplier.
Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance when managing its disposal. As a dual inhibitor of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), this compound is designed for laboratory research use only and possesses biological activity that necessitates careful handling and disposal to prevent unintended environmental release or exposure.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, refer to the general first aid measures outlined in the table below.
General Disposal Protocol for Research Compounds of Unknown Hazard
In the absence of a specific SDS for this compound, the compound should be treated as hazardous waste. The following step-by-step guide provides a conservative approach to its disposal.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Avoid mixing with other solvent waste streams to prevent unknown chemical reactions.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
Step 2: Waste Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 2580938-58-3
-
The primary hazards (if known from preliminary data, otherwise list as "Unknown Hazard - Potentially Bioactive")
-
The accumulation start date
Step 3: Storage
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₂₅H₂₀Cl₂N₆O₃ |
| Molecular Weight | 523.37 g/mol |
| Physical Form | Solid |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not provided here as they are beyond the scope of disposal procedures. However, it is imperative that any experimental protocol includes a clear plan for the decontamination of equipment and the disposal of all waste generated.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
Caption: Waste segregation for this compound.
References
Navigating the Safe Handling of Cdk/hdac-IN-2: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the potent dual inhibitor Cdk/hdac-IN-2, ensuring personal and environmental safety is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on the handling protocols for similar potent kinase and histone deacetylase (HDAC) inhibitors. Adherence to these guidelines is critical for minimizing exposure risk and ensuring proper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is non-negotiable. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-layered approach to PPE is essential.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Lab Coat | Disposable, cuffed lab coat. | Prevents contamination of personal clothing. Cuffs provide a better seal with inner gloves. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder outside of a containment system to prevent inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan minimizes the risk of accidental exposure. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.
| Step | Procedure | Key Considerations |
| 1. Preparation | Work within a certified chemical fume hood or a ventilated balance enclosure. | These engineering controls are the primary means of containing airborne particles. |
| 2. Weighing | Use a dedicated, calibrated analytical balance inside the containment unit. | Minimize the quantity of powder handled. Use anti-static weigh paper or boats. |
| 3. Dissolving | If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing. | Ensure the chosen solvent is compatible with the compound and subsequent experimental procedures. |
| 4. Post-Handling | Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a detergent-based cleaner. | Thorough cleaning prevents cross-contamination and accidental exposure. |
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and harm to others.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, labeled hazardous waste container. |
| Sharps | Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container. |
Logical Relationship of Safety Controls
The following diagram illustrates the hierarchy of controls for safely handling this compound, from the most effective engineering controls to the essential personal protective equipment.
Caption: Hierarchy of safety controls for handling this compound.
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
